Evofolin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWIPIJKMWFFA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (-)-Mevinolin (Lovastatin)
A Note on Nomenclature: Initial searches for "Evofolin C" did not yield any publicly available scientific data. It is presumed that this may be a novel, proprietary, or otherwise uncatalogued compound. This guide will therefore focus on the extensively researched and structurally complex hypocholesterolemic agent, (-)-Mevinolin , commonly known as Lovastatin . The methodologies and principles discussed herein are broadly applicable to the synthesis and purification of complex natural products.
Introduction
(-)-Mevinolin (Lovastatin) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Originally isolated from Aspergillus terreus, Lovastatin is a fungal polyketide that has become a cornerstone in the management of hypercholesterolemia.[1] Its intricate molecular architecture, featuring a hexahydronaphthalene ring system, a β-hydroxy-δ-lactone moiety, and multiple stereocenters, has made it a challenging and attractive target for both biosynthetic and synthetic chemists.
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying Lovastatin, catering to researchers, scientists, and professionals in drug development. We will delve into the biosynthetic pathway, total chemical synthesis routes, and detailed purification protocols, presenting quantitative data in a clear, tabular format and illustrating key workflows with diagrams.
Biosynthesis of Lovastatin
The natural production of Lovastatin in fungi like Aspergillus terreus and Monascus ruber occurs via a sophisticated polyketide synthase (PKS) pathway.[1][2] This biological route is highly efficient and stereospecific, making fermentation a commercially viable method for large-scale production.
The Biosynthetic Pathway
The biosynthesis of Lovastatin is orchestrated by a cluster of genes encoding a suite of enzymes. The core of this machinery is a pair of polyketide synthases: lovastatin nonaketide synthase (LNKS or LovB) and lovastatin diketide synthase (LDKS or LovF).[3][4]
The pathway can be summarized as follows:
-
Chain Assembly: LovB, in conjunction with a partner enoyl reductase (LovC), iteratively condenses nine acetyl-CoA units to form a nonaketide chain.[5] This process involves multiple cycles of condensation, reduction, and dehydration.
-
Cyclization: A key step in the formation of the decalin ring system is believed to involve an intramolecular Diels-Alder reaction catalyzed by LovB.[5]
-
Hydroxylation and Esterification: The polyketide intermediate, dihydromonacolin L, undergoes a series of post-PKS modifications, including hydroxylations to form monacolin J.[1]
-
Side Chain Attachment: Concurrently, LovF synthesizes a 2-methylbutyryl side chain, which is then transferred by a transesterase (LovD) to the C8 hydroxyl group of monacolin J to yield the final product, Lovastatin.[3]
Diagram of the Lovastatin Biosynthetic Pathway
Caption: Biosynthetic pathway of Lovastatin.
Total Chemical Synthesis of Lovastatin
The total synthesis of Lovastatin is a significant challenge in organic chemistry due to its stereochemical complexity. Several synthetic routes have been developed, with one of the most notable being the convergent synthesis by Hirama and co-workers.
Hirama's Convergent Synthesis Strategy
This approach involves the synthesis of two key fragments, which are then coupled to form the Lovastatin backbone. A crucial step in this synthesis is an intramolecular Diels-Alder reaction to construct the hexahydronaphthalene core.
Key fragments and reactions:
-
Synthesis of the Lactone Moiety: The synthesis often begins from a chiral starting material, such as (S)-malic acid, to establish the stereochemistry of the lactone ring.
-
Synthesis of the Dienophile: The other fragment, containing the diene, is prepared separately.
-
Diels-Alder Cycloaddition: The two fragments are coupled, and an intramolecular Diels-Alder reaction is employed to form the decalin ring system with high stereocontrol.[6]
-
Final Modifications: Subsequent steps involve functional group manipulations, including the introduction of the methylbutyrate side chain, to complete the synthesis.
Diagram of a Generalized Total Synthesis Workflow
Caption: Generalized workflow for the total synthesis of Lovastatin.
Experimental Protocols for Key Synthetic Steps
While detailed, step-by-step protocols for the entire total synthesis are extensive and proprietary in some cases, the following outlines the general procedures for key transformations based on published methodologies.
Protocol 3.2.1: Intramolecular Diels-Alder Reaction
-
The linear diene-dienophile precursor is dissolved in a high-boiling point solvent such as toluene or xylene.
-
The solution is heated to reflux (typically 110-140 °C) for an extended period (24-72 hours) to facilitate the cycloaddition.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 3.2.2: Acylation of the C8-Hydroxyl Group
-
The advanced intermediate containing the free C8-hydroxyl group is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of 2-methylbutyryl chloride or anhydride.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by chromatography.
Purification of Lovastatin
The purification of Lovastatin, whether from a fermentation broth or a synthetic reaction mixture, is critical to obtaining a high-purity final product. The methods typically involve extraction followed by chromatography.
Extraction from Fermentation Broth
The first step in purifying Lovastatin from a fermentation culture is to extract the compound from the mycelia and the broth.
Protocol 4.1.1: Solvent Extraction
-
The fermentation broth is acidified to a pH of 3-4 to ensure Lovastatin is in its lactone form.
-
The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate or toluene.[7]
-
The organic phase is separated and washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude Lovastatin extract.
Chromatographic Purification
Multiple chromatographic techniques are employed to purify the crude extract to pharmaceutical grade.
Protocol 4.2.1: Silica Gel Column Chromatography
-
A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
The crude Lovastatin extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.
-
The column is eluted with a gradient of increasing polarity, typically a mixture of hexanes and ethyl acetate.
-
Fractions are collected and analyzed by TLC or HPLC.
-
Fractions containing pure Lovastatin are combined and the solvent is evaporated.
Protocol 4.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For final polishing, preparative reverse-phase HPLC is often used.
-
The partially purified Lovastatin is dissolved in the mobile phase.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.
-
The sample is injected onto the column, and the elution of Lovastatin is monitored by a UV detector at approximately 238 nm.
-
The peak corresponding to Lovastatin is collected, and the solvent is removed to yield the highly purified product.
Diagram of a General Purification Workflow
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080182303A1 - Methods for Making Simvastatin and Intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. US7052886B2 - Process for the isolation of lovastatin - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Activity and Targets of Evofolin C and Related Compounds
Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activity and molecular targets of Evofolin C is exceptionally limited. This compound is noted as a phenylpropanoid derivable from Cinnamomum cassia, with vendor information suggesting potential roles in immunology and inflammation as an "antifection" agent. However, detailed mechanistic studies, quantitative biological data, and specific molecular targets have not been characterized in peer-reviewed publications.
In light of this data gap, this guide provides a comprehensive overview of a similarly named natural product, Oblongifolin C , for which substantial research is available. Additionally, this guide will briefly cover the well-documented anti-inflammatory activities of flavonoids, a broad class of plant-derived compounds, to provide relevant context for researchers interested in the potential activities of novel natural products.
Section 1: Oblongifolin C - A Case Study in Natural Product Drug Discovery
Oblongifolin C (OC) is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia yunnanensis. It has demonstrated significant anticancer properties, including the induction of apoptosis, inhibition of autophagic flux, and attenuation of metastasis in various cancer cell lines.
Biological Activity and Molecular Targets of Oblongifolin C
Recent studies have identified two primary molecular targets of Oblongifolin C: Heat Shock 70kDa Protein 8 (HSPA8) and Cathepsin B (Cath B).[1][2][3] OC has been shown to interact with these proteins directly, leading to the inhibition of HSPA8 nuclear translocation and the modulation of Cathepsin B activity.[1][2] This interaction with HSPA8 is particularly noteworthy as it enhances the interaction between HSPA8, HSP90, and the tumor suppressor p53, leading to an upregulation of p53 and increased apoptosis, especially in combination with cisplatin.[1][2]
Quantitative Data for Oblongifolin C Interactions
The binding affinities of Oblongifolin C for its molecular targets have been quantified using biophysical techniques. The dissociation constants (Kd) are summarized in the table below.
| Target Protein | Experimental Method | Binding Affinity (Kd) | Reference |
| HSPA8 | Isothermal Titration Calorimetry (ITC) | 6.2 µM | [4] |
| HSPA8 | Surface Plasmon Resonance (SPR) | 11.8 µM | [4] |
| Cathepsin B | Isothermal Titration Calorimetry (ITC) | 25.6 µM | [1][4] |
| Cathepsin B | Surface Plasmon Resonance (SPR) | 39.3 µM | [1][4] |
Experimental Protocols for Oblongifolin C Target Identification and Validation
The identification and validation of HSPA8 and Cathepsin B as targets of Oblongifolin C involved a series of robust experimental procedures.
1. Protein Fishing Assay (Non-labeled):
-
Objective: To identify potential protein binding partners of Oblongifolin C from cell lysates.
-
Methodology: Unlabeled Oblongifolin C was used to coat the surface of reaction tubes. HeLa cell lysates were then incubated in these tubes. Proteins that bound to the immobilized OC were isolated, digested with trypsin, and subsequently identified using mass spectrometry.[1][3]
2. Surface Plasmon Resonance (SPR):
-
Objective: To quantify the binding affinity between Oblongifolin C and its purified target proteins.
-
Methodology: Purified HSPA8 or Cathepsin B was immobilized on a CM5 sensor chip. Various concentrations of Oblongifolin C were then passed over the chip surface. The association and dissociation rates were measured to calculate the dissociation constant (Kd).[3][4]
3. Isothermal Titration Calorimetry (ITC):
-
Objective: To confirm the binding interaction and determine the thermodynamic parameters of binding in solution.
-
Methodology: A solution of purified HSPA8 or Cathepsin B was placed in the sample cell of the calorimeter. Oblongifolin C was titrated into the sample cell in a series of small injections. The heat change associated with each injection was measured to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[1][3][4]
4. Cellular Thermal Shift Assay (CETSA):
-
Objective: To verify the engagement of Oblongifolin C with its target proteins within a cellular context.
-
Methodology: Cells were treated with either Oblongifolin C or a vehicle control. The cells were then heated to various temperatures, and the soluble fraction of the target protein (HSPA8) was quantified by western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[3]
5. Immunofluorescence and Translocation Analysis:
-
Objective: To visualize the effect of Oblongifolin C on the subcellular localization of HSPA8.
-
Methodology: A549 cells were treated with a biotinylated version of Oblongifolin C (OC_biotin). The localization of both OC_biotin and HSPA8 was visualized using immunofluorescence microscopy to determine if OC inhibits the translocation of HSPA8 under cellular stress conditions.[1][2]
Signaling Pathway of Oblongifolin C in Cancer Cells
The interaction of Oblongifolin C with HSPA8 initiates a signaling cascade that promotes apoptosis in cancer cells. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of Oblongifolin C-induced apoptosis.
Section 2: Anti-Inflammatory Activity of Flavonoids - A General Overview
While specific data for this compound is unavailable, it is likely a member of the flavonoid family, a class of compounds well-known for their anti-inflammatory properties. Luteolin is a thoroughly studied flavonoid that serves as an excellent example of the common anti-inflammatory mechanisms of this compound class.
Key Anti-Inflammatory Mechanisms of Luteolin
Luteolin exerts its anti-inflammatory effects by modulating multiple signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6][7]
-
Inhibition of NF-κB Pathway: Luteolin can prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of NF-κB-mediated gene expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]
-
Modulation of MAPK and AP-1 Pathways: Luteolin has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of the transcription factor AP-1. By suppressing this pathway, luteolin reduces the expression of various inflammatory genes.[5][8]
-
Regulation of JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical inflammatory signaling cascade that can be inhibited by luteolin. This inhibition further contributes to the reduction of inflammatory cytokine production.[7][8]
Signaling Pathways in Luteolin-Mediated Anti-Inflammation
The following diagram illustrates the key signaling pathways targeted by luteolin to exert its anti-inflammatory effects.
Caption: Luteolin's inhibition of key pro-inflammatory signaling pathways.
Conclusion
While the biological activities and molecular targets of this compound remain to be elucidated, the detailed investigation of related natural products like Oblongifolin C provides a valuable framework for future research. The established anticancer mechanisms of Oblongifolin C, centered on HSPA8 and Cathepsin B, and the well-documented anti-inflammatory pathways modulated by flavonoids like luteolin, offer promising starting points for the investigation of novel phenylpropanoids. Further research is essential to characterize the specific molecular interactions and therapeutic potential of this compound.
References
- 1. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Evofolin C: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evofolin C, a phenylpropanoid compound, has garnered scientific interest due to its notable biological activities, particularly its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound's mechanism of action. While the initial discovery and isolation have been documented, this paper also highlights the existing gaps in the scientific literature, particularly concerning detailed experimental protocols, quantitative yield data, and precise molecular targets. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing a structured summary of the available data and outlining future research directions.
Introduction
Natural products remain a vital source of novel therapeutic agents. Phenylpropanoids, a diverse class of plant secondary metabolites, are of particular interest due to their wide range of pharmacological effects. This compound is a phenylpropanoid that has been identified in several plant species and has demonstrated significant bioactivity. This guide will delve into the technical aspects of its discovery and isolation, present the available quantitative data, and explore its biological effects, with a focus on its inhibitory action on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils.
Discovery and Natural Occurrence
This compound has been identified as a constituent of several plant species, indicating its distribution across different genera. The primary documented sources of this compound include:
-
Cinnamomum cassia (Cassia cinnamon)
-
Zanthoxylum integrifoliolum
-
Coleonema pulchellum (Confetti Bush)
The discovery of this compound in these botanicals suggests its potential role in the plant's defense mechanisms and has spurred further investigation into its pharmacological properties.
Isolation and Purification
While specific, detailed protocols for the isolation of this compound are not extensively published, the general methodology employed in the separation of phenylpropanoids from plant matrices can be inferred. The process typically involves solvent extraction followed by chromatographic separation.
General Experimental Workflow for Isolation
The following workflow represents a generalized procedure for the isolation of this compound from plant material. It is important to note that optimization of solvents and chromatographic conditions is necessary for each specific plant source.
Caption: Generalized workflow for the isolation of this compound.
Key Methodological Considerations
-
Extraction Solvent: The choice of solvent is critical for the efficient extraction of this compound. Phenylpropanoids exhibit a range of polarities, and a solvent system (e.g., methanol/water or ethanol/water) is often employed to maximize yield.
-
Chromatographic Matrix: Silica gel is a commonly used stationary phase for the initial separation of compounds in the crude extract. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Fraction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation process. Fractions containing compounds with similar retention factors (Rf values) to a reference standard of this compound are pooled for further purification.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative or semi-preparative HPLC is often the final step. The choice of column (e.g., C18) and mobile phase is crucial for achieving baseline separation.
Note: The absence of detailed, published protocols for this compound isolation presents a significant challenge for researchers. Future work should focus on documenting optimized and reproducible isolation procedures.
Quantitative Data
Table 1: Summary of Available Quantitative Data for this compound
| Parameter | Value | Source Plant(s) | Method of Determination |
| Yield | Not Reported | C. cassia, Z. integrifoliolum, C. pulchellum | Not Applicable |
| IC₅₀ (fMLP-induced superoxide inhibition) | Potent inhibitor (exact value not specified) | Not Applicable | Superoxide dismutase-inhibitable cytochrome c reduction assay |
The lack of quantitative data on yield is a major gap in the current knowledge base. Establishing the concentration of this compound in different plant parts and under various growing conditions is crucial for sustainable sourcing and potential commercialization.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as an inhibitor of the inflammatory response in neutrophils.
Inhibition of fMLP-Induced Superoxide Production
Neutrophils, a type of white blood cell, play a critical role in the innate immune response. Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP), neutrophils produce superoxide radicals (O₂⁻) via the NADPH oxidase enzyme complex. While essential for host defense, excessive superoxide production can lead to tissue damage and inflammation.
This compound has been shown to be a potent inhibitor of fMLP-induced superoxide production in neutrophils. This anti-inflammatory activity is of significant therapeutic interest.
The fMLP Signaling Pathway
The fMLP signaling cascade is a well-characterized pathway that leads to neutrophil activation. Understanding this pathway is essential for elucidating the potential molecular targets of this compound.
Caption: The fMLP-induced superoxide production signaling pathway.
Potential Molecular Targets of this compound
The precise molecular target of this compound within the fMLP signaling pathway has not yet been definitively identified. Based on the known mechanisms of other anti-inflammatory natural products, several potential targets can be hypothesized:
-
G-protein Coupled Receptor (GPCR): this compound may act as an antagonist, preventing the binding of fMLP to its receptor.
-
Phospholipase C (PLC): Inhibition of PLC would block the production of the second messengers IP₃ and DAG, thereby halting the downstream signaling cascade.
-
Protein Kinase C (PKC): this compound could directly inhibit the activity of PKC, a key enzyme in the activation of NADPH oxidase.
-
NADPH Oxidase Subunits: The compound might interfere with the assembly or catalytic activity of the NADPH oxidase enzyme complex itself.
Further research, including binding assays and enzymatic studies, is required to pinpoint the specific molecular target(s) of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory properties. However, this technical guide has identified several critical gaps in the existing scientific literature. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Development of Standardized Isolation Protocols: Detailed and reproducible methods for the isolation and purification of this compound are urgently needed.
-
Quantitative Analysis: The yield of this compound from various natural sources should be quantified to assess its potential for sustainable production.
-
Comprehensive Biological Evaluation: Dose-response studies are necessary to determine the precise IC₅₀ of this compound for the inhibition of fMLP-induced superoxide production and other biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within the fMLP signaling pathway is crucial for understanding its mode of action and for guiding lead optimization efforts.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory drug.
A Conjugate of Taxifolin with Glyoxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a novel conjugate formed from the reaction of taxifolin, a naturally occurring flavonoid, with glyoxylic acid. This document outlines the synthesis, characterization, and comparative bioactivity of this conjugate, offering valuable insights for its potential application in drug development and food science.
Introduction
Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including onions and the bark of the French maritime pine.[1][2][3] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][4][5] The condensation of flavonoids with carbonyl compounds, such as glyoxylic acid, can occur during the storage and processing of flavonoid-rich foods and beverages.[6][7][8] Understanding the properties of these resulting adducts is crucial for both food chemistry and the development of new therapeutic agents. This guide focuses on the product of the condensation reaction between taxifolin and glyoxylic acid, a dimer designated as Df-Tf.[6][9][10]
Synthesis and Characterization
The condensation of taxifolin with glyoxylic acid results in the formation of a dimer where two taxifolin units are linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.[9]
Synthesis Workflow
The synthesis of the taxifolin-glyoxylic acid conjugate (Df-Tf) follows a straightforward protocol involving the acid-catalyzed condensation of the two precursors.
Caption: Workflow for the synthesis of the taxifolin-glyoxylic acid conjugate.
Characterization
The resulting product of the condensation is a light yellow powder.[9] Spectroscopic analysis is essential for its characterization.
Table 1: Spectroscopic Data for the Taxifolin-Glyoxylic Acid Conjugate
| Spectroscopic Method | Observed Characteristics | Reference |
| UV Spectroscopy (in PBS) | Absorption band maxima at 224, 290, and 332 nm. | [9] |
| NMR Spectroscopy | Confirms the formation of a dimer with two taxifolin units linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring. | [9] |
Experimental Protocols
Synthesis of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf)
This protocol is adapted from the methodology described by Shubina et al. (2017).[9]
Materials:
-
Taxifolin (608 mg)
-
Glyoxylic acid monohydrate (148 mg)
-
Tetrahydrofuran (5 ml)
-
Concentrated hydrochloric acid (20 µl)
Procedure:
-
Dissolve taxifolin in tetrahydrofuran.
-
Add glyoxylic acid and concentrated hydrochloric acid to the solution.
-
The condensation reaction proceeds, leading to the formation of the Df-Tf dimer.
-
The resulting product is obtained as a light yellow powder.
Biological Activities and Comparative Data
The conjugation of taxifolin with glyoxylic acid modifies its biological properties, particularly its antioxidant and metal-chelating activities.
Reactive Oxygen Species (ROS) Scavenging Activity
The Df-Tf conjugate exhibits a higher ROS scavenging activity compared to the parent taxifolin molecule.[9] This was evaluated using a luminol-H₂O₂–horseradish peroxidase system.[9]
Table 2: Comparative ROS Scavenging Activity
| Compound | IC₅₀ (µM) | Reference |
| Taxifolin | 0.58 ± 0.04 | [9] |
| Df-Tf | 0.42 ± 0.03 | [9] |
| Ascorbic Acid (Standard) | 4.60 ± 0.05 | [9] |
The lower IC₅₀ value for Df-Tf indicates a more potent ROS scavenging capability.
Iron-Chelating and Iron-Reducing Activities
The Df-Tf dimer demonstrates enhanced iron-binding capacity but a lower iron-reducing ability compared to taxifolin.[9][10]
Table 3: Comparative Iron Interaction Properties
| Property | Taxifolin | Df-Tf | Key Finding | Reference |
| Iron-Chelating Activity | Forms complexes with Fe(II) ions. | Exhibits higher metal-binding activity. The iron-binding capacity is proportional to the number of polyphenol units. | The dimer has a stronger ability to bind iron ions. | [9][10] |
| Iron-Reducing Ability | Possesses iron-reducing capabilities. | Lower iron-reducing ability than taxifolin. | The dimerization reduces the capacity to reduce Fe(III) to Fe(II). | [9][10] |
Effect on Neutrophil Function
The taxifolin-glyoxylic acid conjugate has been shown to influence the functional activity of neutrophils. Specifically, the conjugate strongly inhibited the phagocytic activity of neutrophils while significantly enhancing their adhesion.[11] In contrast, naringenin, another flavonoid, decreased phagocytic activity to a lesser extent and inhibited neutrophil adhesion.[11] These findings suggest that the conjugate may play a role in modulating inflammatory responses.[11]
Proposed Reaction Mechanism
The condensation of taxifolin with glyoxylic acid is proposed to proceed via an electrophilic substitution mechanism.
Caption: Proposed mechanism for the condensation of taxifolin and glyoxylic acid.
In the initial step, the aldehyde group of glyoxylic acid acts as an electrophile, attacking the electron-rich aromatic A ring of a taxifolin molecule to form an intermediate adduct.[9] This adduct is then attacked by a second taxifolin molecule, resulting in the formation of the dimer linked by a carboxymethine bridge.[9]
Conclusion
The conjugate of taxifolin with glyoxylic acid, Df-Tf, demonstrates enhanced antioxidant and iron-chelating properties compared to its parent flavonoid. These findings are significant for understanding the chemical transformations of flavonoids in food products and for the rational design of new polyphenolic compounds with tailored biological activities. The modified properties of the Df-Tf dimer, particularly its increased ROS scavenging and iron-binding capabilities, suggest its potential as a novel therapeutic agent. Further research into the in vivo efficacy and safety profile of this conjugate is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological basis and new insights of taxifolin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of Taxifolin_Chemicalbook [chemicalbook.com]
- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of taxifolin, a conjugate of taxifolin with glyoxylic acid, and naringenin on the functional activity of neutrophils - Shubina - Biofizika [j-morphology.com]
Unveiling the Stability and Degradation Profile of Evofolin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific stability and degradation profile of Evofolin C is limited. This document provides a comprehensive framework and technical guidance on the methodologies to be employed for determining the stability and degradation profile of a phenylpropanoid compound such as this compound. The experimental details and data presented are illustrative and intended to serve as a template for study design and execution.
Introduction
This compound, a phenylpropanoid, is a compound of interest for its potential biological activities. Understanding its stability and degradation profile is paramount for its development as a potential therapeutic agent. This technical guide outlines the essential principles and methodologies for conducting forced degradation studies to elucidate the intrinsic stability of this compound, identify potential degradation products, and establish its degradation pathways. Such studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.
Core Concepts in Stability and Degradation Profiling
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insight into the molecule's inherent stability. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Objectives of Forced Degradation Studies:
-
To identify the likely degradation products.
-
To establish the degradation pathways.
-
To determine the intrinsic stability of the molecule.
-
To develop and validate stability-indicating analytical methods.
-
To inform formulation and packaging development.
Experimental Protocols for Forced Degradation Studies of this compound
The following protocols are designed to assess the stability of this compound under various stress conditions. A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) is recommended as a starting point.
Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of this compound (1 mg/mL) in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Alkaline Conditions:
-
Prepare a solution of this compound (1 mg/mL) in 0.1 M NaOH.
-
Incubate the solution at 60°C for 2, 4, and 8 hours (alkaline degradation is often faster).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Analyze the samples by HPLC.
-
-
Neutral Conditions:
-
Prepare a solution of this compound (1 mg/mL) in purified water.
-
Incubate the solution at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
Oxidative Degradation
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3% (v/v).
-
Store the solution at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.
Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
Thermal Degradation
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C.
-
Monitor for degradation at 24, 48, and 72 hours.
-
For each time point, dissolve a portion of the solid in a suitable solvent, dilute, and analyze by HPLC.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | DP1 (8.1%) |
| 48 | 71.5 | 3 | DP1 (15.3%) | |
| 72 | 58.9 | 3 | DP1 (22.6%) | |
| 0.1 M NaOH, 60°C | 2 | 65.4 | 1 | DP2 (30.1%) |
| 4 | 42.1 | 2 | DP2 (45.8%) | |
| 8 | 15.7 | 2 | DP2 (68.2%) | |
| 3% H₂O₂, RT | 24 | 92.1 | 1 | DP3 (5.4%) |
| 48 | 85.6 | 1 | DP3 (11.2%) | |
| 72 | 78.3 | 2 | DP3 (15.9%) | |
| Photolytic (Solution) | 24 | 95.8 | 1 | DP4 (2.1%) |
| Thermal (Solid, 80°C) | 72 | 98.2 | 0 | - |
DP = Degradation Product; RT = Room Temperature
Table 2: Chromatographic Data for Major Degradation Products
| Degradation Product | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 12.5 | 1.00 |
| DP1 | 8.2 | 0.66 |
| DP2 | 10.1 | 0.81 |
| DP3 | 14.8 | 1.18 |
| DP4 | 11.3 | 0.90 |
Visualization of Workflows and Pathways
Visual diagrams are crucial for understanding the experimental workflow and the proposed degradation pathways.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathway of this compound under stress conditions.
Conclusion
This technical guide provides a robust framework for the systematic investigation of the stability and degradation profile of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to understand the intrinsic stability of the molecule, identify its degradation products, and elucidate its degradation pathways. This knowledge is fundamental for the successful development of a safe, effective, and stable pharmaceutical product. Further characterization of the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for complete structural elucidation.
Spectroscopic Analysis of Evofolin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofolin C, a phenylpropenoid derivative, has garnered interest for its notable biological activities, including potent anti-inflammatory effects. The structural elucidation and confirmation of this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive technical guide to the spectroscopic analysis of this compound, detailing the expected data and the methodologies for their acquisition.
While the primary literature, specifically the foundational paper by Wu et al. in the Journal of the Chinese Chemical Society (1995, 42, 107-109), establishes the structure of this compound, the detailed spectroscopic data is not readily accessible in publicly available databases. This guide, therefore, presents a template of the expected spectroscopic data based on the known structure of this compound and outlines the standard experimental protocols for such analyses.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available | Data not publicly available |
| ... | ... |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are standard protocols for obtaining NMR and Mass Spectrometry data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A precisely weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed for the specific sample.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
-
A larger spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
A greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, allowing for the determination of the molecular weight. Both positive and negative ion modes are often tested to determine which provides a better signal.
-
Mass Analysis:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.
-
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Integration of NMR data for the structural assignment of this compound.
Methodological & Application
Application Notes and Protocols for the Evaluation of Evofolin C in Cell Culture
Disclaimer: The following application notes and protocols are provided as a guideline for the experimental evaluation of a novel compound, such as Evofolin C, in a cell culture setting. At the time of writing, publicly available research on the specific effects of this compound on mammalian cancer cells is limited. The presented protocols are therefore based on standard methodologies for assessing the anti-cancer potential of a new chemical entity.
Introduction
This compound is a phenylpropanoid compound that has been isolated from plants of the Zanthoxylum genus. Limited studies have shown that this compound exhibits potent inhibition of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production, with an IC50 value of less than 12 µM, suggesting potential anti-inflammatory and antioxidant properties.[1][2] Given that chronic inflammation and oxidative stress are often implicated in the development and progression of cancer, these initial findings warrant further investigation into the potential anti-cancer effects of this compound.
These application notes provide a framework for researchers to begin characterizing the in vitro effects of this compound on cancer cell lines. The protocols outlined below describe methods for assessing cell viability, induction of apoptosis, and the potential modulation of cancer-related signaling pathways.
Data Presentation
Table 1: Example Data for Cell Viability (MTT Assay)
This table illustrates how to present data from a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines after 48 hours of treatment.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.2 | \multirow{6}{}{35.8} |
| 10 | 85.3 ± 3.1 | ||
| 25 | 62.1 ± 2.5 | ||
| 50 | 41.7 ± 3.8 | ||
| 75 | 25.4 ± 2.1 | ||
| 100 | 15.9 ± 1.8 | ||
| A549 | 0 (Control) | 100 ± 5.1 | \multirow{6}{}{52.4} |
| 10 | 91.2 ± 4.5 | ||
| 25 | 75.8 ± 3.9 | ||
| 50 | 55.3 ± 4.2 | ||
| 75 | 38.6 ± 3.3 | ||
| 100 | 28.1 ± 2.7 | ||
| HCT116 | 0 (Control) | 100 ± 3.8 | \multirow{6}{*}{28.1} |
| 10 | 79.5 ± 2.9 | ||
| 25 | 54.2 ± 3.4 | ||
| 50 | 32.9 ± 2.6 | ||
| 75 | 18.7 ± 1.9 | ||
| 100 | 9.3 ± 1.2 |
Table 2: Example Data for Apoptosis Analysis (Annexin V-FITC/PI Staining)
This table shows a sample data presentation for an apoptosis assay, quantifying the percentage of apoptotic cells in the HCT116 cell line following treatment with this compound for 48 hours.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| Control (DMSO) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |
| This compound (25 µM) | 15.8 ± 2.1 | 5.4 ± 1.2 | 21.2 ± 3.0 |
| This compound (50 µM) | 32.4 ± 3.5 | 12.7 ± 2.3 | 45.1 ± 5.2 |
Experimental Protocols
General Cell Culture Protocol
This protocol provides a basic guideline for the maintenance of adherent cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells once with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed the cells into new flasks or plates for experiments at the desired density.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB, p-NF-κB, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
References
Application Notes and Protocols for the Use of Evofolin C in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, "Evofolin C" is not a publicly documented compound. The following application notes and protocols are presented as a representative template based on the characteristics of similar flavonoid compounds and general practices in preclinical mouse model research. These guidelines should be adapted based on the specific physicochemical properties and biological activity of this compound.
Introduction to this compound
This compound is a novel flavonoid compound under investigation for its potential therapeutic properties. Flavonoids are a class of natural products known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Preclinical evaluation in mouse models is a critical step in characterizing the efficacy and safety profile of this compound.
Potential Mechanism of Action
Based on related flavonoid compounds, this compound is postulated to target one or more cellular signaling pathways implicated in cancer progression. A potential mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.[1][2][3] By inhibiting this pathway, this compound may induce apoptosis in cancer cells.
Caption: Postulated PI3K/AKT signaling pathway inhibition by this compound.
Applications in Mouse Models
The use of this compound in mouse models can be applied to various research areas, including:
-
Oncology: To evaluate the anti-tumor efficacy of this compound in xenograft or syngeneic mouse models of various cancers.[4]
-
Dermatology: To investigate the effects of this compound on skin conditions, such as aging or hyperpigmentation, based on the known effects of other flavonoids.[5]
-
Metabolic Diseases: To assess the potential of this compound in modulating metabolic parameters in mouse models of diabetes or obesity.[6]
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo study to assess the anti-tumor efficacy of this compound in a xenograft mouse model.
Animal Model
-
Species: Mus musculus
-
Strain: Athymic Nude (nu/nu) or SCID mice are recommended for human cancer cell line xenografts. For syngeneic models, the strain should match the origin of the cancer cell line (e.g., C57BL/6 for Lewis Lung Carcinoma).[4]
-
Age: 6-8 weeks
-
Sex: Female or male, depending on the cancer type being studied.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Formulation: The formulation of this compound will depend on its solubility. A common vehicle for flavonoids is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be prepared fresh before each administration.
-
Route of Administration: The choice of administration route depends on the study's objective and the compound's properties. Common routes include:
-
Dosage and Schedule: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). A typical starting dose for a novel flavonoid could range from 10 to 100 mg/kg, administered daily or every other day for a period of 2-4 weeks.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Efficacy Assessment
-
Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Body Weight: Animal body weight should be monitored as an indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Ex Vivo Analysis: At the end of the study, tumors and major organs should be collected for:
-
Histopathology: To assess tumor morphology and potential organ toxicity.
-
Immunohistochemistry (IHC): To measure the expression of biomarkers related to the proposed mechanism of action (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT for pathway inhibition).
-
Western Blot or ELISA: To quantify protein levels of target molecules in tumor lysates.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Dosing Regimen for this compound Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | PO | Daily | 10 |
| 2 | This compound | 25 | PO | Daily | 10 |
| 3 | This compound | 50 | PO | Daily | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
Table 2: Example Summary of Anti-Tumor Efficacy Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) ± SEM |
| Vehicle Control | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | 1100 ± 150 | 40.5 | +4.8 ± 1.2 |
| This compound (50 mg/kg) | 650 ± 98 | 64.9 | +1.5 ± 2.0 |
| Positive Control | 400 ± 75 | 78.4 | -8.5 ± 2.5 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples. |
Table 3: Example Biomarker Analysis from Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Relative p-AKT Expression (fold change) ± SEM |
| Vehicle Control | 85 ± 5.2 | 3 ± 0.8 | 1.0 ± 0.1 |
| This compound (25 mg/kg) | 62 ± 4.1 | 15 ± 2.1 | 0.6 ± 0.08 |
| This compound (50 mg/kg) | 41 ± 3.5 | 28 ± 3.0 | 0.3 ± 0.05 |
| Positive Control | 25 ± 2.8 | 45 ± 4.2 | 0.1 ± 0.02 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples. |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in a mouse model. Meticulous planning and execution of these experiments are essential to generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent. Researchers should adapt these protocols based on the specific characteristics of their compound and the scientific questions being addressed.
References
- 1. mdpi.com [mdpi.com]
- 2. Promotion of apoptosis in melanoma cells by taxifolin through the PI3K/AKT signaling pathway: Screening of natural products using WGCNA and CMAP platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Graying Effects of External and Internal Treatments with Luteolin on Hair in Model Mice [mdpi.com]
- 6. Hepatoprotective potential of taxifolin in type 2 diabetic rats: modulation of oxidative stress and Bcl2/Bax/Caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Evofolin C in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofolin C is a natural product that has demonstrated potent biological activity, including strong antifungal and antibacterial properties.[1][2] Notably, it exhibits significant inhibitory effects on superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with IC50 values reported to be less than 12 µM.[1][2] This suggests a potential role for this compound as an anti-inflammatory agent, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
These application notes provide a framework for utilizing this compound in HTS assays to explore its biological activities further. The protocols outlined below are designed for high-throughput formats and can be adapted for various research and drug discovery applications.
Data Presentation: Hypothetical Screening Data for this compound
The following tables present hypothetical, yet representative, quantitative data from a series of HTS assays designed to characterize the bioactivity of this compound.
Table 1: Primary HTS Assay Data for this compound
| Assay Type | Target/Pathway | Readout | This compound Activity (IC50/EC50 in µM) | Positive Control | Z'-factor |
| Cell Viability | - | Luminescence (CellTiter-Glo®) | > 100 | Staurosporine (1 µM) | 0.85 |
| ROS Production | NADPH oxidase | Fluorescence (Dihydrorhodamine 123) | 8.5 | Apocynin (100 µM) | 0.78 |
| NF-κB Reporter | NF-κB Pathway | Luminescence (Luciferase) | 15.2 | TNF-α (10 ng/mL) | 0.81 |
| Kinase Panel (Single Point) | 96 Kinases | Radiometric ([γ-³²P]ATP) | See Table 2 | Staurosporine (1 µM) | N/A |
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition at 10 µM |
| IKKβ | 85% |
| p38α | 62% |
| JNK1 | 45% |
| ERK2 | 15% |
| AKT1 | 5% |
Experimental Protocols
Cell Viability Assay (Cytotoxicity Assessment)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects, ensuring that subsequent assays are performed at non-toxic concentrations.
Materials:
-
Human cell line (e.g., HEK293, THP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Staurosporine (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well white, clear-bottom assay plates
-
Automated liquid handler
-
Luminometer plate reader
Protocol:
-
Seed cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Using an automated liquid handler, add 10 µL of the diluted this compound or control solutions to the appropriate wells.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
Reactive Oxygen Species (ROS) Production Assay
Objective: To quantify the inhibitory effect of this compound on ROS production in a cell-based assay.
Materials:
-
Human neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
Assay buffer (e.g., HBSS)
-
This compound (stock solution in DMSO)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
Dihydrorhodamine 123 (DHR 123) fluorescent probe
-
Apocynin (positive control)
-
384-well black, clear-bottom assay plates
-
Automated liquid handler
-
Fluorescent plate reader
Protocol:
-
Prepare a cell suspension of differentiated HL-60 cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of serially diluted this compound or control compounds to the wells and incubate for 30 minutes at 37°C.
-
Add 5 µL of DHR 123 (final concentration 5 µM) to each well and incubate for 15 minutes at 37°C.
-
Initiate ROS production by adding 10 µL of fMLP (final concentration 1 µM) to all wells except the negative control.
-
Immediately read the fluorescence intensity (Excitation/Emission ~500/536 nm) every 2 minutes for 30 minutes in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene
-
Culture medium
-
This compound (stock solution in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
384-well white, clear-bottom assay plates
-
Automated liquid handler
-
Luminometer plate reader
Protocol:
-
Seed the reporter cell line in 384-well plates at a density of 10,000 cells/well in 40 µL of medium and incubate overnight.
-
Pre-treat the cells by adding 5 µL of diluted this compound or control compounds and incubate for 1 hour at 37°C.
-
Stimulate the cells by adding 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control.
-
Incubate the plates for 6 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Shake the plates for 2 minutes to ensure complete lysis.
-
Read the luminescence using a plate reader.
Visualizations
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
General High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of compound libraries.
References
Application of Evofolin C in Cancer Research: A Case Study with Luteolin
A preliminary search for "Evofolin C" did not yield specific results in the context of cancer research. It is possible that "this compound" is a novel or proprietary compound with limited publicly available data. To fulfill the user's request for detailed Application Notes and Protocols, we will use Luteolin, a well-researched natural compound with established anticancer properties, as a representative example. The following information on Luteolin is provided to demonstrate the requested format and content.
Application Notes: Luteolin in Cancer Research
Introduction
Luteolin is a naturally occurring flavonoid found in a variety of plants, including fruits, vegetables, and herbs.[1] It has garnered significant interest in oncology research due to its demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Preclinical studies have shown that luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models, including breast, lung, colon, and prostate cancers.[1]
Mechanism of Action
Luteolin exerts its anticancer effects through the modulation of multiple signaling pathways involved in cancer cell growth, survival, and metastasis. One of the key mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers and plays a crucial role in promoting cell survival and proliferation.[3] By suppressing the PI3K/Akt pathway, luteolin can lead to the induction of apoptosis.[3]
Furthermore, luteolin has been shown to interfere with other critical signaling cascades, including the NF-κB pathway, which is involved in inflammation and cell survival.[4] Luteolin can suppress the activation of NF-κB, leading to the downregulation of its target genes that promote cancer cell survival and proliferation.[4] It can also trigger the intrinsic and extrinsic apoptosis pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Luteolin in various cancer cell lines.
Table 1: IC50 Values of Luteolin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-small-cell lung cancer | 25 | 48 |
| HCT116 | Colorectal cancer | 30 | 48 |
| MCF-7 | Breast cancer | 20 | 72 |
| PC-3 | Prostate cancer | 40 | 48 |
(Note: The above data is representative and compiled from various preclinical studies. Actual values may vary depending on experimental conditions.)
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Luteolin on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Luteolin (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Luteolin (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
2. Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is used to determine the effect of Luteolin on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with Luteolin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cancer cells using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Luteolin inhibits the PI3K/Akt pathway, leading to p53-mediated apoptosis.
Caption: General experimental workflow for evaluating the anticancer effects of Luteolin.
References
- 1. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evofolin C in Drug Discovery and Development: Application Notes and Protocols
Introduction
Evofolin C is a phenylpropanoid that has been isolated from the bark of Cinnamomum cassia Presl.[1] Preliminary studies have indicated its potential as a bioactive compound. Specifically, this compound and its acetate have demonstrated potent antifungal and antibacterial activities.[2][3] Furthermore, it has been identified as a potent inhibitor of superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with an IC50 value of less than 12 µM.[2][3]
These findings suggest that this compound may hold promise for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. However, publicly available data on the detailed mechanism of action, specific signaling pathways, and comprehensive experimental protocols for this compound are currently limited.
This document aims to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. It includes a summary of the known quantitative data, generalized experimental protocols for assessing its reported biological activities, and a hypothetical signaling pathway to guide further investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Biological Activity | Assay Details | IC50 Value | Reference |
| Inhibition of Superoxide Production | N-formylmethionyl-leucyl-phenylalanine-induced in a cellular model | < 12 µM | [2][3] |
Experimental Protocols
The following are generalized protocols for the key experiments relevant to the reported activities of this compound. These protocols are intended as a starting point and would require optimization for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal and Antibacterial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains (target bacteria or fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Superoxide Production Inhibition Assay
This protocol describes a method to assess the inhibition of superoxide production in neutrophils or other relevant cell types stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
This compound
-
Isolated human neutrophils or a suitable cell line
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate and prepare a suspension of neutrophils in HBSS at a concentration of approximately 1 x 10^6 cells/mL.
-
Pre-incubation with this compound: Incubate the cell suspension with various concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Assay Reaction: To the cell suspension, add cytochrome c. The reaction is initiated by adding fMLP. A control reaction containing SOD should be included to confirm that the reduction of cytochrome c is superoxide-dependent.
-
Measurement: Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis: Calculate the rate of superoxide production. The inhibitory effect of this compound is determined by comparing the rate of cytochrome c reduction in the presence and absence of the compound. The IC50 value can be calculated from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Effect
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects by inhibiting superoxide production. This is a generalized representation and requires experimental validation.
Caption: Hypothetical mechanism of this compound in inhibiting fMLP-induced superoxide production.
Experimental Workflow for Evaluating this compound
This diagram outlines a general workflow for the initial in vitro evaluation of this compound based on its known activities.
Caption: A general workflow for the in vitro assessment of this compound's biological activities.
References
Application Note: Protocol for Evaluating the Efficacy of Evofolin C on Lipid Peroxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation is a critical process of oxidative damage, where free radicals attack lipids, leading to the degradation of cell membranes and the production of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[1][2]. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[3][4]. Consequently, the identification of compounds that can inhibit lipid peroxidation is a key focus in drug discovery and development.
Evofolin C is a compound that has demonstrated potent inhibitory effects against superoxide production, suggesting it possesses significant antioxidant properties[5]. This characteristic makes it a promising candidate for mitigating cellular damage caused by oxidative stress. This application note provides a detailed protocol for assessing the effect of this compound on lipid peroxidation in a cell-based model using the Thiobarbituric Acid Reactive Substances (TBARS) assay. The TBARS assay is a well-established method for quantifying MDA, a major secondary product of lipid peroxidation[6][7][8].
Principle of the Assay
The TBARS assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA). In acidic conditions and high temperatures, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct. This complex can be measured colorimetrically at an absorbance of approximately 532 nm[6][7][9]. The intensity of the color is directly proportional to the amount of MDA present in the sample, thereby providing an index of lipid peroxidation[10].
Below is a diagram illustrating the core principle of the TBARS assay.
Caption: Principle of the TBARS assay for MDA quantification.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of this compound.
I. Materials and Reagents
-
Cell Line: A suitable cell line susceptible to oxidative stress (e.g., HepG2, SH-SY5Y, or primary cells).
-
This compound: (CAS: 163634-05-7)[11][12][13]. Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Oxidative Stress Inducer: e.g., Hydrogen peroxide (H₂O₂), Iron (II) sulfate (FeSO₄), or a combination of antimycin A and rotenone.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MDA Lysis Buffer: Containing a BHT (butylated hydroxytoluene) antioxidant solution to prevent new lipid peroxidation during sample processing[3].
-
Trichloroacetic Acid (TCA): 10% (w/v) solution for protein precipitation[10][14].
-
Thiobarbituric Acid (TBA) Reagent: 0.67% (w/v) solution[10][14].
-
Malondialdehyde (MDA) Standard: For generating a standard curve[3].
-
Microplate Reader: Capable of reading absorbance at 532 nm[10].
-
96-well microplates.
II. Experimental Workflow
The overall workflow for testing the effect of this compound on lipid peroxidation is outlined below.
Caption: Step-by-step workflow for the lipid peroxidation assay.
III. Detailed Procedure
A. Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antioxidant like Vitamin C or Trolox). Incubate for a predetermined time (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to all wells except the negative control group. Incubate for a suitable duration to induce lipid peroxidation (e.g., 2-6 hours).
B. Sample Preparation
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
Lysis: Add 100 µL of MDA Lysis Buffer (containing BHT) to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Homogenization: Sonicate the samples on ice to ensure complete lysis.
-
Protein Quantification: Use a small aliquot of the lysate to determine the protein concentration (e.g., using a BCA assay). This will be used for normalization.
C. TBARS Assay
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to 100 µL of cell lysate[10][14]. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C[10][14]. This will pellet the precipitated protein.
-
Reaction Setup: Transfer 200 µL of the supernatant to a new set of labeled tubes. Add 200 µL of 0.67% TBA reagent to each tube[10].
-
Incubation: Incubate the tubes in a boiling water bath (or at 95°C) for 10-60 minutes to facilitate the reaction between MDA and TBA[3][14].
-
Cooling: Immediately cool the tubes in an ice bath for 10 minutes to stop the reaction[3].
-
Measurement: Transfer 150-200 µL of the reaction mixture from each tube into a 96-well plate. Read the absorbance at 532 nm using a microplate reader[14].
D. MDA Standard Curve Preparation Prepare a series of MDA standards by diluting the stock solution. Process the standards in the same manner as the samples (steps C3-C6) to generate a standard curve.
| Standard | Concentration (µM) | Volume of MDA Stock | Volume of Diluent |
| S1 | 100 | 20 µL of 500 µM Stock | 80 µL |
| S2 | 50 | 500 µL of S1 | 500 µL |
| S3 | 25 | 500 µL of S2 | 500 µL |
| S4 | 12.5 | 500 µL of S3 | 500 µL |
| S5 | 6.25 | 500 µL of S4 | 500 µL |
| S6 | 3.125 | 500 µL of S5 | 500 µL |
| S7 | 0 (Blank) | 0 µL | 1000 µL |
| Table 1: Example dilution series for generating an MDA standard curve. This is an illustrative example; actual dilutions should be based on the stock concentration provided by the manufacturer[10]. |
Data Presentation and Analysis
1. Calculate MDA Concentration: Use the standard curve to determine the MDA concentration in each sample. The absorbance values are plotted against the known MDA concentrations, and a linear regression is performed. The MDA concentration in the unknown samples is then calculated from the resulting equation (y = mx + c).
2. Normalize Data: Normalize the MDA concentration to the protein concentration of each sample to account for variations in cell number. The results are typically expressed as nmol of MDA per mg of protein.
3. Summarize Results: Present the data in a clear, tabular format for easy comparison.
| Treatment Group | This compound (µM) | Oxidative Inducer | Mean MDA (nmol/mg protein) ± SD | % Inhibition of Lipid Peroxidation |
| Negative Control | 0 | - | 1.2 ± 0.2 | N/A |
| Vehicle Control | 0 (Vehicle) | + | 8.5 ± 0.6 | 0% |
| This compound | 1 | + | 7.1 ± 0.5 | 16.5% |
| This compound | 5 | + | 5.8 ± 0.4 | 31.8% |
| This compound | 10 | + | 4.2 ± 0.3 | 50.6% |
| This compound | 25 | + | 2.9 ± 0.3 | 65.9% |
| This compound | 50 | + | 1.8 ± 0.2 | 78.8% |
| Positive Control | (e.g., 100 µM Vit C) | + | 2.1 ± 0.3 | 75.3% |
| Table 2: Hypothetical results demonstrating the dose-dependent effect of this compound on induced lipid peroxidation. The % inhibition is calculated relative to the vehicle control. |
Interpretation and Signaling Pathway
The results should demonstrate whether this compound can protect cells from oxidative stress-induced lipid peroxidation in a dose-dependent manner. A significant reduction in MDA levels in the this compound-treated groups compared to the vehicle control would indicate a protective effect.
The antioxidant activity of compounds like this compound can be attributed to their ability to scavenge free radicals, thereby breaking the chain reaction of lipid peroxidation. Flavonoids and other polyphenolic compounds are known to exert their antioxidant effects through such mechanisms[15][16].
The diagram below illustrates the lipid peroxidation cascade and the potential point of intervention for an antioxidant like this compound.
Caption: The lipid peroxidation cascade and the inhibitory role of this compound.
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on lipid peroxidation using the TBARS assay. By following this detailed methodology, researchers can effectively quantify the antioxidant potential of this compound and other novel compounds, providing valuable data for drug development programs targeting oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | Antifection | TargetMol [targetmol.com]
- 6. oxfordbiomed.com [oxfordbiomed.com]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. zellx.de [zellx.de]
- 9. assaygenie.com [assaygenie.com]
- 10. mmpc.org [mmpc.org]
- 11. This compound | CAS#:163634-05-7 | Chemsrc [chemsrc.com]
- 12. This compound | 163634-05-7 [chemicalbook.com]
- 13. This compound CAS#: 163634-05-7 [m.chemicalbook.com]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Metal-Reducing Activity of Evofolin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofolin C, a phenylpropanoid isolated from the bark of Cinnamomum cassia, has demonstrated notable biological activities, including strong antifungal and antibacterial properties and the potent inhibition of superoxide production.[1][2][3] Its chemical structure suggests potential for redox activity, including the ability to reduce metal ions. This is a significant area of investigation as metal-reducing capacity is often correlated with antioxidant effects and can influence biological pathways.
These application notes provide detailed protocols for assessing the metal-reducing activity of this compound. The methodologies described herein are established and widely used for evaluating the antioxidant potential of various compounds through their ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions.[4][5]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 163634-05-7 | [2] |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| Class | Phenylpropanoid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Table 1: Chemical Properties of this compound
Experimental Protocols for Assessing Metal-Reducing Activity
The following protocols describe two primary assays for determining the metal-reducing activity of this compound: the Ferric Reducing Antioxidant Power (FRAP) assay and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a spectrophotometric method based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment. The change in absorbance is directly proportional to the reducing power of the antioxidant.[5][6]
a. Reagents and Materials
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Methanol or other suitable solvent for this compound
-
96-well microplate
-
Microplate reader
b. Experimental Protocol
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.
-
Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Incubate the FRAP reagent at 37°C for 15 minutes before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a standard curve using FeSO₄·7H₂O (e.g., in the range of 100-1000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the net absorbance by subtracting the absorbance of the blank (solvent) from the absorbance of the samples and standards.
-
Plot the net absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.
-
Determine the FRAP value of this compound from the standard curve and express it as µM Fe(II) equivalents.
-
c. Illustrative Data Presentation
| Concentration of this compound (µg/mL) | Absorbance at 593 nm (Mean ± SD) | Ferric Reducing Power (µM Fe(II) Equivalents) |
| 10 | 0.15 ± 0.01 | 150 |
| 25 | 0.35 ± 0.02 | 350 |
| 50 | 0.68 ± 0.03 | 680 |
| 100 | 1.25 ± 0.05 | 1250 |
| Positive Control (Ascorbic Acid, 50 µg/mL) | 1.50 ± 0.04 | 1500 |
Table 2: Hypothetical FRAP Assay Results for this compound (Note: Data are for illustrative purposes only.)
d. Experimental Workflow Diagram
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺), which forms a colored complex with neocuproine. The absorbance of this complex is measured spectrophotometrically.[4][5]
a. Reagents and Materials
-
This compound
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine (2,9-dimethyl-1,10-phenanthroline) solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol or other suitable solvent for this compound
-
96-well microplate
-
Microplate reader
b. Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM CuCl₂ solution in distilled water.
-
Prepare a 7.5 mM neocuproine solution in ethanol.
-
Prepare a 1 M ammonium acetate buffer and adjust the pH to 7.0.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using Trolox (e.g., in the range of 50-500 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, mix the following in each well:
-
50 µL of CuCl₂ solution
-
50 µL of neocuproine solution
-
50 µL of ammonium acetate buffer
-
-
Add 50 µL of the sample or standard solution to the respective wells.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the net absorbance by subtracting the absorbance of the blank.
-
Plot the net absorbance of the Trolox standards against their concentrations to create a standard curve.
-
Determine the CUPRAC value of this compound from the standard curve and express it as µM Trolox equivalents (TE).
-
c. Illustrative Data Presentation
| Concentration of this compound (µg/mL) | Absorbance at 450 nm (Mean ± SD) | Cupric Reducing Capacity (µM TE) |
| 10 | 0.20 ± 0.01 | 180 |
| 25 | 0.45 ± 0.02 | 400 |
| 50 | 0.85 ± 0.04 | 760 |
| 100 | 1.60 ± 0.06 | 1450 |
| Positive Control (Trolox, 50 µg/mL) | 0.95 ± 0.03 | 850 |
Table 3: Hypothetical CUPRAC Assay Results for this compound (Note: Data are for illustrative purposes only.)
References
- 1. This compound | Antifection | TargetMol [targetmol.com]
- 2. This compound CAS#: 163634-05-7 [m.chemicalbook.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Evofolin C precipitation in aqueous solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Evofolin C. The following information addresses common issues related to the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of aqueous solution?
Precipitation of this compound can occur for several reasons, often related to exceeding its solubility limit under specific experimental conditions. Key factors that influence solubility include:
-
pH: The pH of the aqueous solution can significantly impact the ionization state of this compound, which in turn affects its solubility.
-
Temperature: Temperature changes can alter the solubility of this compound. While solubility often increases with temperature, this is not always the case.
-
Solvent Composition: The presence of co-solvents can either increase or decrease the solubility of this compound.
-
Concentration: If the concentration of this compound exceeds its saturation point in the given solvent system, it will precipitate.
-
Ionic Strength: The presence and concentration of salts in the solution can influence the solubility of this compound.
-
Interactions with Other Components: this compound may interact with other molecules in the solution, leading to the formation of less soluble complexes.
Q2: How can I determine the solubility of this compound under my experimental conditions?
A systematic approach to determining the solubility of this compound involves preparing a series of solutions at different concentrations and observing the point at which precipitation occurs. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Can the order of reagent addition affect the precipitation of this compound?
Yes, the order of addition can be critical. For instance, if adding a component that lowers the solubility of this compound, it is often better to add it to a more dilute solution of this compound to avoid localized high concentrations that can trigger precipitation.
Troubleshooting Guides
Issue 1: this compound precipitates upon dissolution in an aqueous buffer.
This issue commonly arises from the inherent solubility limitations of this compound in the chosen buffer system.
Troubleshooting Steps:
-
Verify pH of the Buffer: Ensure the pH of your buffer is within the optimal range for this compound solubility. The solubility of ionizable compounds can be highly pH-dependent.
-
Adjust pH: If the structure of this compound contains ionizable groups, systematically adjust the pH of the solution to see if the precipitate redissolves.
-
Introduce a Co-solvent: Consider the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase the solubility of this compound.
-
Lower the Concentration: Attempt to dissolve a smaller amount of this compound to determine if the issue is related to exceeding the solubility limit.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound, but be cautious as this may lead to supersaturated solutions that can precipitate later.
Issue 2: Precipitation occurs after adding another component to the this compound solution.
This suggests an interaction between this compound and the added component, or a change in the solution properties that reduces the solubility of this compound.
Troubleshooting Steps:
-
Identify the Triggering Component: Determine which added component is causing the precipitation.
-
Check for pH Shift: Measure the pH of the solution after adding the new component to see if it has shifted to a range where this compound is less soluble.
-
Consider Common Ion Effect: If the added component is a salt that shares a common ion with this compound (if it is a salt form), this can decrease its solubility.
-
Evaluate Potential Interactions: Assess the possibility of a chemical reaction or complex formation between this compound and the added component.
-
Modify Addition Protocol: Try adding the problematic component to a more dilute solution of this compound or vice versa.
Data Presentation
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Solubility (mg/mL) |
| 4.0 | 0.1 |
| 5.0 | 0.5 |
| 6.0 | 2.0 |
| 7.0 | 10.0 |
| 7.4 | 12.5 |
| 8.0 | 8.0 |
| 9.0 | 1.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Tightly cap the tube and agitate it at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the clear supernatant with the buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the original concentration in the supernatant to determine the solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing the solubility of this compound.
Technical Support Center: Optimizing Evofolin C Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Evofolin C for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to determine its approximate effective concentration. A preliminary experiment using serial dilutions over a wide range, for instance, from 1 nM to 100 µM, is recommended.[1] Subsequent experiments can then be performed using a narrower range of concentrations around the initial estimate to determine a more precise IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[1]
Q2: What is the appropriate vehicle control for this compound?
A2: A vehicle control is essential to differentiate the effects of this compound from those of the solvent used to dissolve it.[1] The most common solvent for compounds like this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to maintain a consistent final concentration of the vehicle across all experimental wells, including the untreated controls. This concentration should be kept at a level that does not induce cellular toxicity.[1]
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the stability and activity of this compound. While specific storage conditions should be confirmed with the supplier, compounds of this nature are typically stored as a stock solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q4: How can I be sure my cells are healthy for the assay?
A4: The health and viability of the cells are paramount for obtaining reliable and reproducible data.[2] It is important to use cells that are in the logarithmic growth phase and to avoid using cells that have been passaged excessively.[2][3] Never allow cells to become over-confluent in culture flasks.[2] A viability count should be performed before seeding cells for an experiment.[2]
Troubleshooting Guides
Problem 1: I am observing precipitation of this compound in my culture medium.
Cause: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. High concentrations of the solvent (e.g., DMSO) can also contribute to precipitation.[1]
Solution:
-
Check Solubility: Determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO or other solvent is within the tolerance level of your cell line (typically below 0.5%).[1]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Gentle Mixing: Ensure thorough but gentle mixing when adding the compound to the medium.
Problem 2: I am not observing a dose-dependent effect of this compound.
Cause: This could be due to several factors, including an inappropriate concentration range, issues with the compound's activity, or problems with the assay itself.
Solution:
-
Expand Concentration Range: Test a much broader range of concentrations, including both higher and lower concentrations than initially used.
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Optimize Cell Seeding Density: The density of cells can significantly influence the outcome of the assay.[4] It is recommended to optimize the cell seeding density for your specific cell line and assay.[2][4]
-
Check Incubation Time: The duration of treatment may not be sufficient for this compound to exert its effects. Consider a time-course experiment (e.g., 24, 48, 72 hours).[1]
Problem 3: I am seeing high variability between replicate wells.
Cause: High variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
Solution:
-
Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.[2]
-
Calibrate Pipettes: Inaccurate pipetting is a major source of error.[2] Ensure that all pipettes are properly calibrated.
-
Minimize Edge Effects: To avoid "edge effects" (evaporation and temperature gradients in the outer wells of a plate), consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or medium to maintain humidity.
-
Proper Mixing of Reagents: Ensure all reagents, including this compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.[2]
Quantitative Data Summary
The following tables provide illustrative data for the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | XTT | 48 | 25.8 |
| HeLa | Cervical Adenocarcinoma | Resazurin | 48 | 18.5 |
| U-87 MG | Glioblastoma | MTT | 72 | 10.4 |
Table 2: Optimal Concentration Range of this compound for Apoptosis Induction
| Cell Line | Assay | Incubation Time (hours) | Optimal Concentration Range (µM) |
| A549 | Annexin V/PI Staining | 24 | 10 - 20 |
| U-87 MG | Caspase-3 Activity | 24 | 5 - 15 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is common to prepare these at 2x the final desired concentration.[1]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol describes how to analyze changes in protein expression or phosphorylation in response to this compound treatment.
-
Cell Treatment: Culture cells in 6-well plates and treat them with various concentrations of this compound (based on the determined IC50) for a specific duration. Include appropriate controls.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay.[1]
-
Sample Preparation: Normalize the protein concentrations of all samples. Prepare the samples for electrophoresis by adding Laemmli loading buffer and heating at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT, cleaved caspase-3).[1]
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation.[1]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Troubleshooting guide for lack of cellular response.
References
How to improve the bioavailability of Evofolin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Evofolin C, with a focus on improving its bioavailability.
This compound: Product Information
This compound is a phenylpropanoid that can be isolated from the bark of Cinnamomum cassia Presl.[1] It has demonstrated notable biological activities, including strong antifungal and antibacterial effects. Additionally, this compound exhibits potent inhibition of N-formylmethionyl-leucyl-phenylalanine-induced superoxide production.
| Property | Value |
| CAS Number | 163634-05-7 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |
| Appearance | Powder |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like this compound, low bioavailability can limit its therapeutic efficacy, requiring higher doses that may lead to unwanted side effects. Improving bioavailability is crucial for achieving desired therapeutic outcomes with lower, more efficient dosing.
Q2: What are the common causes of low oral bioavailability for compounds like this compound?
A2: Low oral bioavailability can be attributed to several factors, including:
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Poor aqueous solubility: The solubility of this compound in organic solvents suggests it may have low water solubility, which can limit its dissolution in the gastrointestinal tract.
-
Low permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
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First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
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Instability: The compound might degrade in the acidic environment of the stomach.
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several strategies can be employed, which can be broadly categorized as:
-
Physical Modifications: These include reducing the particle size of the drug to increase its surface area, for example, through micronization or nanosuspension.
-
Chemical Modifications: This involves creating a more soluble version of the drug, such as a salt or a prodrug.
-
Formulation Strategies: This is a widely used approach that involves combining the drug with other substances to improve its solubility and absorption. Examples include solid dispersions, lipid-based formulations, and nanoparticle delivery systems.
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a structured approach to troubleshooting and improving the bioavailability of this compound in your experiments.
Problem 1: Poor Dissolution Rate
If you suspect that the low bioavailability of this compound is due to its poor dissolution in aqueous media, consider the following solutions:
| Strategy | Experimental Approach | Expected Outcome |
| Particle Size Reduction | Micronization or nanosuspension of this compound. | Increased surface area leading to a faster dissolution rate. |
| Solid Dispersion | Formulate this compound with a hydrophilic carrier (e.g., PVP, PEG). | Enhanced wettability and dissolution of the drug. |
| Complexation | Use of cyclodextrins to form inclusion complexes. | Improved solubility of this compound. |
Problem 2: Low Intestinal Permeability
If this compound has adequate solubility but still exhibits low absorption, the issue might be its permeability across the intestinal epithelium.
| Strategy | Experimental Approach | Expected Outcome |
| Lipid-Based Formulations | Formulate this compound in a lipid-based delivery system (e.g., self-emulsifying drug delivery system - SEDDS). | Enhanced absorption through the lymphatic pathway, potentially bypassing first-pass metabolism. |
| Use of Permeation Enhancers | Co-administer this compound with a substance that temporarily increases the permeability of the intestinal wall. | Increased passage of the drug into the bloodstream. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound with polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to carrier).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
This assay is used to predict the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
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This compound solution in HBSS (with a low percentage of DMSO if necessary)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a basic in vivo study to determine the oral bioavailability of an this compound formulation.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
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This compound formulation (e.g., suspension, solid dispersion, or lipid-based formulation)
-
This compound solution for intravenous (IV) administration (in a suitable vehicle like DMSO/saline)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
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Heparinized microcentrifuge tubes
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Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: an oral administration group and an IV administration group.
-
For the oral group, administer the this compound formulation via oral gavage at a specific dose.
-
For the IV group, administer the this compound solution via the tail vein at a lower, appropriate dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood in heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Workflow for improving the bioavailability of a poorly soluble compound.
Caption: General mechanism of anti-inflammatory action.
Caption: General mechanisms of antifungal action.
References
Technical Support Center: Experimental Stability of Vitamin C (Ascorbic Acid)
Disclaimer: Initial searches for "Evofolin C" did not yield specific information regarding its stability or experimental protocols. The following technical support guide has been created using Vitamin C (L-ascorbic acid) as a representative compound with well-documented stability challenges. The principles and methodologies described here are broadly applicable to the study of other potentially unstable compounds.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments with Vitamin C.
Frequently Asked Questions (FAQs)
Q1: My Vitamin C solution is turning yellow/brown. What is happening?
A1: The discoloration of your Vitamin C solution is a common indicator of degradation. Ascorbic acid is susceptible to oxidation, especially when exposed to air, light, and certain metal ions. The initial oxidation product is dehydroascorbic acid (DHAA), which is still biologically active. However, DHAA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, which can then lead to the formation of compounds that cause the yellow or brown appearance.[1][2] To minimize this, prepare solutions fresh, use deoxygenated solvents, and protect your samples from light.
Q2: What are the key factors that affect the stability of Vitamin C in solution?
A2: The primary factors influencing Vitamin C stability are:
-
pH: Stability is generally greatest in the pH range of 2 to 4.[1] In alkaline conditions, degradation is significantly accelerated.[2][3]
-
Temperature: Higher temperatures increase the rate of degradation.[1][2][4] For long-term storage, frozen conditions (-20°C or below) are recommended.[5]
-
Oxygen: The presence of oxygen is a major driver of oxidative degradation.[1][4] Using deaerated solvents and inert gas (like nitrogen or argon) to blanket solutions can significantly improve stability.
-
Light: Exposure to both natural and UV light can catalyze the degradation of ascorbic acid.[1] Amber vials or containers wrapped in aluminum foil should be used.
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for ascorbic acid oxidation.[1] Using high-purity water and chelating agents like EDTA can mitigate this.
Q3: Can I pre-mix Vitamin C in my cell culture media for experiments?
A3: It is generally not recommended to pre-mix Vitamin C in cell culture media for extended periods before use. The media components, physiological pH (around 7.4), and incubation temperature (37°C) create an environment where ascorbic acid will degrade relatively quickly. It is best to prepare a concentrated stock solution of Vitamin C and add it to the culture medium immediately before starting the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of Vitamin C during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider using a more stable derivative of ascorbic acid if the experimental design allows. |
| Loss of potency in stock solutions | Improper storage conditions (temperature, light exposure, oxygen). | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber vials and purge with an inert gas before sealing. |
| Precipitate formation in solution | pH-dependent solubility or degradation product precipitation. | Ensure the pH of the solution is within the stable range for ascorbic acid (pH 2-4 for maximal stability).[1] Filter the solution if necessary, but be aware this may remove some active compounds. |
| Rapid color change upon addition to buffer | High pH of the buffer accelerating degradation. | Adjust the pH of the buffer to a more acidic range if the experiment allows. If not, use the solution immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Vitamin C Stock Solution
-
Materials: L-ascorbic acid powder, high-purity water (e.g., Milli-Q), 0.1 M EDTA solution, inert gas (nitrogen or argon).
-
Procedure:
-
Deoxygenate the high-purity water by sparging with inert gas for at least 30 minutes.
-
In a light-protected container (e.g., an amber bottle), dissolve the desired amount of L-ascorbic acid in the deoxygenated water.
-
Add EDTA solution to a final concentration of 0.01-0.05% to chelate any contaminating metal ions.
-
Adjust the pH to between 3 and 4 using a suitable acidic buffer if required for the application.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if for cell culture use.
-
Aliquot the solution into single-use, light-protected tubes, flush the headspace with inert gas, and store at -80°C.
-
Protocol 2: Forced Degradation Study of Vitamin C
This protocol is used to assess the stability of a Vitamin C formulation under various stress conditions.
-
Preparation: Prepare a solution of Vitamin C at a known concentration.
-
Stress Conditions:
-
Acidic: Adjust the pH of the solution to 1-2 with HCl and incubate at 60°C for 24 hours.
-
Basic: Adjust the pH to 8-9 with NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature for 24 hours.
-
Thermal: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose the solution to a controlled UV light source for a defined period.
-
-
Analysis: At specified time points, withdraw samples and analyze the remaining concentration of ascorbic acid using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Quantitative Data Summary
The following table summarizes the degradation of Vitamin C under different conditions.
| Condition | Storage Time | Temperature | Vitamin C Retention | Reference |
| Guava Juice (Dark) | 7 days | 25°C | 76.6% | [2] |
| Guava Juice (Dark) | 7 days | 35°C | 43.6% | [2] |
| Orange Juice (Pasteurized) | 1 minute | 90°C | 82-92% | [2] |
| W/O/W Emulsion | 7 weeks | 4°C | 67% | [2] |
| W/O/W Emulsion | 7 weeks | 25°C | 30% | [2] |
Visualizations
Degradation Pathway of Vitamin C
Caption: Oxidative degradation pathway of L-ascorbic acid.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of Vitamin C.
References
- 1. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Evofolin C experimental controls and best practices
Technical Support Center: Evofolin C
Fictional Compound Context: this compound is a novel, potent, and selective small molecule inhibitor of Tank-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune signaling pathway, activated by various stimuli, including viral and bacterial infections, leading to the production of type I interferons and other inflammatory cytokines. Due to its central role, this compound is under investigation for its therapeutic potential in autoimmune diseases and certain cancers.
This guide provides experimental controls, best practices, and troubleshooting advice for researchers using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected decrease in phosphorylated IRF3 (p-IRF3) in my Western blots after treating cells with this compound. What could be the issue?
A1: This is a common issue and can stem from several factors:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low for your specific cell line. It's recommended to perform a dose-response experiment to determine the IC50 for p-IRF3 inhibition in your system.[1] Different cell lines can have varying sensitivities.[1]
-
Cell Line Specificity: Ensure your chosen cell line expresses TBK1 and has an active signaling pathway upon stimulation (e.g., with Poly(I:C) or cGAMP).
-
Timing of Treatment and Stimulation: The kinetics of TBK1 activation and subsequent IRF3 phosphorylation can be rapid. Optimize the pre-incubation time with this compound before adding the stimulus, and the duration of the stimulus itself. A time-course experiment is highly recommended.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-IRF3 and total IRF3.[1]
Q2: My cell viability assay shows significant cytotoxicity at concentrations where I expect to see specific TBK1 inhibition. How can I differentiate between specific pathway inhibition and general toxicity?
A2: Distinguishing specific effects from off-target toxicity is crucial.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]
-
Orthogonal Approaches: Use an alternative method to inhibit TBK1, such as siRNA or shRNA, to see if it phenocopies the effect of this compound.[2] A similar response suggests the effect is likely on-target.[2]
-
Rescue Experiment: If possible, express a drug-resistant mutant of TBK1 in your cells. If the cytotoxic effect is mitigated, it strongly suggests an on-target effect.
-
Dose Range: Effective concentrations for specific inhibition are typically in the nanomolar to low micromolar range.[2] If you only observe effects at very high concentrations (>10-20 µM), it is more likely to be due to non-specific effects.[2]
Q3: this compound has poor solubility in my aqueous cell culture medium. How can I improve its delivery to the cells?
A3: Solubility is a common challenge for many small molecule inhibitors.
-
Proper Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle-only control in your experiments.
-
Sonication: Briefly sonicating the stock solution can aid in dissolution.[1]
-
Formulation: For in vivo studies, specific formulation vehicles may be required. Consult relevant literature for TBK1 inhibitors or similar kinase inhibitors.
Q4: I see significant variability between replicate wells in my 96-well plate-based assays. How can I improve consistency?
A4: High variability can obscure real biological effects.
-
Uniform Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to achieve even cell distribution.[1]
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth.[1] A common best practice is to fill the outermost wells with sterile PBS or media and not use them for experimental data points.[1]
-
Consistent Incubation Times: Adhere to a strict schedule for both compound treatment and the addition of assay reagents.[1]
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound to serve as a baseline for experimental design.
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | Description | Stimulus | IC50 (p-IRF3 Inhibition) | IC50 (Cell Viability) |
| RAW 264.7 | Murine Macrophage | Poly(I:C) | 50 nM | > 10 µM |
| THP-1 | Human Monocyte | cGAMP | 75 nM | > 10 µM |
| A549 | Human Lung Carcinoma | Sendai Virus | 120 nM | > 15 µM |
| HEK293T | Human Embryonic Kidney | TBK1 Overexpression | 40 nM | > 20 µM |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host | Supplier | Catalog # | Recommended Dilution |
| p-TBK1 (Ser172) | Rabbit | (Example) Cell Signaling | 5483 | 1:1000 |
| Total TBK1 | Rabbit | (Example) Cell Signaling | 3504 | 1:1000 |
| p-IRF3 (Ser396) | Rabbit | (Example) Cell Signaling | 4947 | 1:1000 |
| Total IRF3 | Rabbit | (Example) Cell Signaling | 4302 | 1:1000 |
| β-Actin | Mouse | (Example) Sigma-Aldrich | A5441 | 1:5000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of TBK1 Pathway Inhibition
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Stimulation: Add the appropriate stimulus (e.g., 10 µg/mL Poly(I:C)) to the media and incubate for the determined optimal time (e.g., 3 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IRF3) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total proteins (e.g., total IRF3) and a loading control (e.g., β-Actin).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
Avoiding Evofolin C-induced cytotoxicity in normal cells
Disclaimer: Information on Evofolin C is limited in publicly available scientific literature. This guide is based on the known properties of related flavonoid compounds and general strategies for managing cytotoxicity in chemotherapy research. These are generalized protocols and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. How can we reduce this off-target effect?
A1: Cytotoxicity in normal cells is a common challenge with many chemotherapeutic agents, including flavonoids. Here are several strategies you can explore:
-
Dose Optimization: Perform a dose-response study to determine the lowest effective concentration of this compound that induces apoptosis in your cancer cell line while minimizing toxicity in the normal cell line.
-
Combination Therapy: Consider co-administering this compound with a cytoprotective agent. Antioxidants, for instance, have been shown to protect normal cells from chemotherapy-induced damage.[1][2][3] However, it's crucial to ensure the protective agent doesn't also inhibit the anti-cancer effects of this compound.
-
Targeted Delivery: Encapsulating this compound in a targeted delivery system, such as liposomes or nanoparticles, can enhance its delivery to cancer cells while reducing exposure to normal cells.[4][5][6][7]
-
Modulation of Cellular Pathways: Investigate the possibility of upregulating protective pathways in normal cells. For example, activation of the Nrf2 signaling pathway has been shown to protect cells from oxidative stress.[8][9][10][11][12]
Q2: What are the likely molecular mechanisms by which this compound is inducing apoptosis?
A2: Based on studies of other flavonoids, this compound likely induces apoptosis through multiple signaling pathways. The primary mechanisms often involve:
-
Intrinsic (Mitochondrial) Pathway: Flavonoids can alter the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[13]
-
Extrinsic (Death Receptor) Pathway: Some flavonoids can upregulate the expression of death receptors like FAS, leading to the activation of caspase-8.[14]
-
Modulation of Key Signaling Pathways: Flavonoids are known to affect critical cancer-related pathways such as PI3K/AKT, MAPK, and NF-κB, which regulate cell survival, proliferation, and apoptosis.[13][15]
Q3: How can we confirm that the observed cell death is due to apoptosis and not necrosis?
A3: It is important to distinguish between apoptosis and necrosis to understand the mechanism of this compound. You can use several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: You can measure the activity of key executioner caspases like caspase-3 and caspase-7 using colorimetric or fluorometric assays.
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized using agarose gel electrophoresis (DNA laddering) or a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Over-confluent or sparse cultures can respond differently to treatment. |
| Reagent Preparation | Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic to the cells. |
| Incubation Time | Use a precise and consistent incubation time for drug treatment. |
Issue 2: this compound is not showing the expected cytotoxicity in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Drug Potency | Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reputable supplier. |
| Cell Line Resistance | Your cancer cell line may have intrinsic or acquired resistance to flavonoids. Consider using a different cancer cell line or investigating resistance mechanisms. |
| Incorrect Dosage | Perform a wide-range dose-response experiment to ensure you are testing concentrations that are relevant for inducing apoptosis. |
| Assay Sensitivity | Ensure your cytotoxicity assay (e.g., MTT, XTT) is sensitive enough to detect changes in cell viability. Consider using a more direct measure of cell death like Annexin V/PI staining.[16][17][18] |
Quantitative Data Summary
The following table summarizes the cytotoxic effects (IC50 values) of various flavonoids on different human cancer and normal cell lines. This data can provide a reference for the expected potency of flavonoid compounds.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Quercetin | HeLa (Cervical) | ~25 | HUVEC | >100 | [19] |
| Luteolin | MCF-7 (Breast) | ~20 | TIG-1 (Fibroblast) | >100 | [20] |
| Apigenin | PC-3 (Prostate) | ~30 | HUVEC | >100 | [20][21] |
| Myricetin | A549 (Lung) | ~15 | HUVEC | >100 | [19] |
| Kaempferol | HT-29 (Colon) | ~40 | TIG-1 (Fibroblast) | >100 | [20][21] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Generalized flavonoid-induced apoptotic signaling pathway.
References
- 1. imcwc.com [imcwc.com]
- 2. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplements, Vitamins and Herbs to Avoid With Cancer [cancercenter.com]
- 4. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids-Based Delivery Systems towards Cancer Therapies | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoid-Based Smart Drug Delivery Systems in Cancer Therapy: New Hope for Precision Medicine | Journal of King Abdulaziz University: Science [journals.kau.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 21. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to interpret unexpected results from Evofolin C studies
Welcome to the Evofolin C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results from studies involving this compound, a novel investigational agent with potent anti-inflammatory, antibacterial, and antifungal properties.
Troubleshooting Guides
This section provides a structured approach to understanding and resolving unexpected experimental outcomes.
Issue 1: Paradoxical Pro-inflammatory Effects
Question: My in vitro or in vivo model shows an unexpected increase in inflammatory markers after treatment with this compound, contrary to its expected anti-inflammatory effect. What could be the cause, and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Concentration-Dependent Effects: High concentrations of a compound can sometimes lead to off-target effects or cellular stress, inducing an inflammatory response.
-
Troubleshooting: Perform a detailed dose-response curve analysis. Widen the concentration range tested, including much lower concentrations than initially used.
-
-
Activation of Alternative Signaling Pathways: this compound might be activating pro-inflammatory pathways at certain concentrations or in specific cell types. A known paradoxical mechanism for some anti-inflammatory agents involves the activation of the NRF2 pathway.
-
Troubleshooting:
-
Cytokine Profiling: Measure a broad panel of cytokines and chemokines to understand the nature of the inflammatory response.
-
Pathway Analysis: Investigate key inflammatory signaling pathways such as NF-κB and MAPK pathways. Also, specifically assess the activation of the NRF2 pathway.
-
-
-
Contamination: Endotoxin (LPS) or other microbial contamination in the experimental setup can trigger a strong inflammatory response, masking the effect of this compound.
-
Troubleshooting: Test all reagents, media, and the this compound stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Data Summary: Interpreting Cytokine Profiles
| Cytokine Profile | Possible Interpretation | Next Steps |
| Increased TNF-α, IL-6, IL-1β | Classical pro-inflammatory response | Investigate NF-κB pathway activation. Check for endotoxin contamination. |
| Increased IL-10, TGF-β | Regulatory or mixed response | Correlate with other markers to understand the overall effect. |
| Increased IL-8, MCP-1 | Chemotactic response | Investigate the source of chemoattraction. |
Experimental Workflow: Troubleshooting Paradoxical Inflammation
Caption: Workflow for investigating unexpected pro-inflammatory effects.
Issue 2: Lack of Efficacy in Antimicrobial Assays
Question: this compound is not showing the expected antimicrobial activity against my bacterial/fungal strains. What are the potential reasons, and what should I do?
Possible Causes and Troubleshooting Steps:
-
Drug Inactivation or Instability: this compound may be unstable or inactivated under the specific experimental conditions (e.g., pH, temperature, presence of certain media components).
-
Troubleshooting:
-
Assess the stability of this compound in your assay medium over the incubation period using methods like HPLC.
-
Test a range of pH values and temperatures if applicable.
-
-
-
Resistance of Microbial Strains: The strains you are using may have intrinsic or acquired resistance to this compound.
-
Troubleshooting:
-
MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) for your strains and compare it with reference strains.
-
Resistance Induction: Attempt to induce resistance in susceptible strains by sub-culturing in the presence of sub-lethal concentrations of this compound. This can help understand the potential for resistance development.
-
-
-
Inappropriate Assay Conditions: The inoculum size, growth phase of the microorganism, or incubation time might not be optimal.
-
Troubleshooting: Strictly follow standardized protocols for antimicrobial susceptibility testing (e.g., CLSI or EUCAST guidelines).
-
Data Summary: Interpreting MIC Values
| MIC Value | Interpretation | Possible Action |
| Low (≤ 2 µg/mL) | Susceptible | Proceed with further in vivo studies. |
| Intermediate (4-8 µg/mL) | Intermediate Susceptibility | Consider combination studies. |
| High (≥ 16 µg/mL) | Resistant | Investigate resistance mechanisms. |
Issue 3: Unexpected Results in Combination Studies
Question: When I combine this compound with another antimicrobial agent, I observe antagonism (decreased efficacy) instead of the expected synergy. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Pharmacodynamic Antagonism: The two drugs may have opposing effects on the same target or pathway, or one drug may induce a cellular response that counteracts the effect of the other.
-
Troubleshooting:
-
Checkerboard Assay: Perform a detailed checkerboard assay to precisely quantify the interaction (synergy, additivity, indifference, or antagonism).
-
Mechanism of Action Studies: Investigate the mechanisms of action of both drugs to identify potential points of negative interaction.
-
-
-
Chemical Interaction: The two compounds may directly interact and inactivate each other.
-
Troubleshooting: Analyze a mixture of the two compounds using techniques like HPLC-MS to check for the formation of new products or degradation of the parent compounds.
-
Logical Flow: Investigating Drug Interactions
Caption: Decision tree for troubleshooting unexpected drug antagonism.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's anti-inflammatory effects?
A1: The presumed primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Hypothetical Signaling Pathway of this compound
Caption: Presumed and unexpected signaling pathways of this compound.
Q2: How do I perform a cytokine profiling assay?
A2: A common method is a multiplex bead-based immunoassay (e.g., Luminex). Briefly, beads coated with specific capture antibodies for different cytokines are incubated with your sample. After washing, a biotinylated detection antibody and then a fluorescent reporter (streptavidin-phycoerythrin) are added. The beads are then analyzed by flow cytometry.[1][2][3]
Q3: Can you provide a basic protocol for an NF-κB luciferase reporter assay?
A3:
-
Seed cells stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate.
-
The next day, treat the cells with your test compounds (e.g., this compound) and/or a known NF-κB activator (e.g., TNF-α).
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader. The light output is proportional to the NF-κB activity.[4][5][6][7][8]
Q4: What is the standard procedure for a Minimum Inhibitory Concentration (MIC) assay?
A4: The broth microdilution method is standard.
-
Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9][10][11][12][13]
Q5: How do I set up a checkerboard assay for synergy testing?
A5:
-
In a 96-well plate, create a two-dimensional matrix of concentrations for two drugs. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate all wells with a standardized microbial suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.[14][15][16][17][18]
Detailed Experimental Protocols
NRF2 Pathway Activation Assay
This protocol is to determine if this compound activates the NRF2 pathway, a potential off-target effect.
-
Cell Culture: Use a cell line with a stable NRF2/ARE (Antioxidant Response Element) luciferase reporter system.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a known NRF2 activator (e.g., sulforaphane) as a positive control.
-
Lysis and Luminescence: Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol. An increase in luminescence indicates NRF2 pathway activation.[19][20][21][22]
In Vitro Drug Resistance Induction
This protocol aims to determine if microorganisms can develop resistance to this compound.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the selected microbial strain.
-
Sub-culturing: Inoculate the microorganism into a broth containing a sub-MIC concentration of this compound (e.g., 0.5x MIC).
-
Incremental Exposure: After incubation, dilute the culture into a fresh broth with a slightly higher concentration of this compound.
-
Repeat: Continue this process for several passages.
-
Final MIC Determination: After a number of passages, determine the MIC of the "evolved" strain and compare it to the initial MIC. A significant increase indicates the development of resistance.[23][24][25][26][27]
References
- 1. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytokine assay [bio-protocol.org]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. NFkB-luciferase reporter assay [bio-protocol.org]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 21. raybiotech.com [raybiotech.com]
- 22. mdpi.com [mdpi.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Induction of drug-resistant bladder carcinoma cells in vitro: impact on polychemotherapy with cisplatin, methotrexate and vinblastine (CMV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for Evofolin C
This technical support center provides guidance on the optimal storage, handling, and use of Evofolin C in research applications. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored in a sealed container in a cool, dry place at -20°C. Under these conditions, the product is stable for up to three years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to one year.[1] For shorter periods of several months, storage at -20°C is also acceptable.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Q4: How can I improve the solubility of this compound?
A4: To achieve higher solubility, it is recommended to warm the tube containing the solution to 37°C and use an ultrasonic bath for a short period.[2]
Q5: What are the primary known biological activities of this compound?
A5: this compound has demonstrated strong antifungal and antibacterial properties.[1] It has also been shown to potently inhibit superoxide production induced by N-formylmethionyl-leucyl-phenylalanine (fMLP).[1]
Optimizing Storage Conditions
Proper storage of this compound is crucial to maintain its stability and biological activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Up to 3 years[1] | Sealed, airtight container | Store in a dry environment to prevent hydrolysis. |
| 2-8°C | Up to 24 months[4] | Sealed, airtight container | Suitable for shorter-term storage. | |
| Stock Solution | -80°C | Up to 1 year[1] | Tightly sealed vials | Use of solvents such as DMSO or ethanol is common. |
| -20°C | Several months[2] | Tightly sealed vials | Suitable for working stocks that are used more frequently. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Prepare a more concentrated stock solution and use a smaller volume for dilution into the aqueous buffer. - Gentle warming and sonication may help redissolve the compound, but be cautious of potential degradation with excessive heat. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature and protected from light and moisture. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into smaller volumes for single-use. |
| Inaccurate concentration of the working solution. | - Verify the calibration of pipettes and balances. - Ensure complete dissolution of the powder when preparing the stock solution. | |
| Low or no observed biological activity | The compound may not be active in the specific assay or cell line. | - Review literature for the known spectrum of activity of this compound and related phenylpropanoids. - Include positive and negative controls in your experiment to validate the assay's performance. |
| Insufficient concentration or incubation time. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized methodologies for common assays based on its known biological activities as an antifungal and antibacterial agent.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Collect the fungal cells and suspend them in sterile saline or growth medium. Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final fungal concentration of 0.5-2.5 x 10^3 cells/mL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to the growth control.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate. Suspend the bacterial colonies in sterile saline or growth medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Dilute the bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow
Postulated Mechanism of Action of Phenylpropanoids
As specific signaling pathway data for this compound is not available, this diagram illustrates a generalized mechanism of action for phenylpropanoids, the class of compounds to which this compound belongs. These compounds are known to exert their antimicrobial effects through various mechanisms.
Caption: Postulated antimicrobial mechanisms of phenylpropanoids like this compound.
Experimental Workflow for In Vitro Antimicrobial Assay
The following diagram outlines a typical workflow for assessing the antimicrobial properties of this compound.
Caption: A standard workflow for determining the antimicrobial activity of this compound.
References
- 1. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Evofolin C interference with common assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interferences when working with Evofolin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various disease models. Its primary mechanism of action is the competitive inhibition of the kinase domain of the XYZ protein. Due to its chemical structure, featuring a highly conjugated ring system, this compound has the potential to interfere with certain assay formats.
Q2: Are there known interferences of this compound with common assay reagents?
Yes, the chemical properties of this compound can lead to interference in several common assay types. These interferences are generally not due to its on-target biological activity but rather its intrinsic chemical characteristics. The most commonly observed interferences are with assays that have optical readouts (absorbance and fluorescence) and those that are sensitive to redox-active compounds.
Q3: How can I determine if this compound is interfering with my assay?
A primary indication of interference is a discrepancy between initial screening results and follow-up assays, or results that are not consistent with a plausible biological mechanism. Specific control experiments are crucial for confirming interference. These include testing this compound in the absence of the biological target or substrate and performing counter-screens.
Q4: What specific types of assays are most susceptible to this compound interference?
Assays that are particularly vulnerable to interference by this compound include:
-
Fluorescence-Based Assays: The intrinsic fluorescence of this compound can lead to false-positive signals.
-
Colorimetric Assays: The color of this compound in solution can interfere with absorbance readings.
-
Enzyme-Based Assays: this compound's redox activity can interfere with assays that use redox-sensitive enzymes or reagents.[1]
-
Homogeneous Proximity Assays (e.g., FRET, TR-FRET, AlphaScreen): Compound-mediated interference can occur through signal quenching or disruption of affinity capture components.[1]
-
Immunoassays: Interference can arise from non-specific binding to antibodies or other proteins in the assay.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in a fluorescence-based assay.
-
Question: I am observing a high signal in my fluorescence-based kinase assay even in the no-enzyme control when this compound is present. What could be the cause?
-
Answer: This is likely due to the intrinsic fluorescence of this compound. To confirm this, measure the fluorescence of this compound in the assay buffer alone, across the same spectral range used for your assay. If a significant signal is detected, you will need to implement a correction method or switch to an alternative assay format.
Issue 2: Unexpected color change in a colorimetric (e.g., MTT, XTT) cell viability assay.
-
Question: My MTT assay results show a significant decrease in cell viability with this compound treatment, but microscopy shows no change in cell morphology or confluence. Why are these results discordant?
-
Answer: this compound may be directly reducing the MTT reagent, leading to a false-positive signal that mimics cell viability. To test for this, incubate this compound with the MTT reagent in a cell-free system. If a color change is observed, the compound is interfering with the assay chemistry. Consider using a non-colorimetric viability assay, such as a luminescent ATP-based assay.
Issue 3: Loss of signal in a TR-FRET assay.
-
Question: I am screening this compound in a TR-FRET assay and observe a dose-dependent decrease in the signal, suggesting potent inhibition. However, follow-up biochemical assays are negative. What could be happening?
-
Answer: this compound may be quenching the fluorescence of the donor or acceptor fluorophores, or it could be absorbing light at the excitation or emission wavelengths.[1] To investigate this, run two control experiments: one with the donor and this compound, and another with the acceptor and this compound to see if the compound quenches either fluorophore individually.
Data Presentation
Table 1: Summary of Potential this compound Interferences and Mitigation Strategies
| Assay Type | Potential Interference | Expected Outcome | Mitigation Strategy |
| Fluorescence Intensity | Intrinsic fluorescence of this compound | False positive (increased signal) | Subtract background fluorescence from a no-enzyme control containing this compound. |
| Colorimetric (Absorbance) | Color of this compound solution | False positive or negative (altered absorbance) | Use an assay with a different detection method (e.g., luminescence). |
| TR-FRET | Quenching of fluorophores | False positive (decreased signal) | Test for quenching in control experiments with individual fluorophores. |
| AlphaScreen | Interference with singlet oxygen transfer | False positive (decreased signal) | Perform counter-screen with non-biotinylated reagents. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Non-specific binding to antibodies or surfaces | False positive or negative | Include additional blocking agents; perform a counter-screen ELISA with an unrelated antibody.[2] |
| Coagulation Assays | Varies depending on detection method (clot-based, chromogenic, immunoturbidimetric) | Falsely elevated or decreased clotting times or activity levels.[3][4] | Compare results across different detection platforms; test for hemolysis or lipemia if using plasma samples.[3][4] |
Experimental Protocols
Protocol: Counter-Screen for Intrinsic Fluorescence of this compound
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should match that used in the main assay.
-
Dispense the dilutions into the wells of a microplate (e.g., 96-well or 384-well) that is identical to the one used in your assay.
-
Include buffer-only wells as a negative control.
-
Read the plate using a plate reader with the same excitation and emission wavelengths and settings as your primary assay.
-
Analyze the data: Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates intrinsic compound fluorescence.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Evofolin C
Disclaimer: No specific public information is available for a molecule designated "Evofolin C" in the reviewed scientific literature. This technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical compound.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1][2]
Q2: How can I determine if this compound is causing off-target effects in my experiment?
A: A multi-pronged approach is recommended. This can include:
-
Dose-response analysis: Compare the concentration of this compound required to achieve the desired on-target effect with the concentration that causes any unexpected phenotypes. A significant discrepancy may suggest off-target effects.[1]
-
Use of a structurally distinct inhibitor: Treat your system with another inhibitor that targets the same primary protein but has a different chemical structure. If the original phenotype is not replicated, it is likely an off-target effect of this compound.[3]
-
Rescue experiments: If possible, introduce a version of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the resistant target, this strongly supports an on-target mechanism.[3]
-
Broad-panel screening: Test this compound against a large panel of kinases, GPCRs, or other relevant protein families to identify potential off-target binding partners.[3]
Q3: What are the general strategies to minimize off-target effects?
A: Several strategies can be employed to reduce off-target effects:
-
Optimize Concentration: Use the lowest concentration of this compound that still elicits the desired on-target activity. This minimizes engagement with lower-affinity off-targets.[3]
-
Rational Drug Design: Utilize computational and structural biology tools to design or select compounds with higher specificity for the intended target.[4]
-
High-Throughput Screening: Screen large compound libraries to identify molecules with the highest affinity and selectivity for your target.[4]
-
Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNAi to validate the on-target phenotype and identify potential off-target pathways.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Rationale |
| Unexpected Phenotype Observed | The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[3] | Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is not replicated, it's likely an off-target effect of this compound.[3] Perform a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed, it supports an on-target mechanism.[3] |
| Cellular Toxicity at Effective Concentrations | This compound may be engaging with off-targets that regulate essential cellular processes.[3] | Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition (at or slightly above the IC50).[3] Profile for Off-Target Liabilities: Screen this compound against a broad panel of proteins to identify known toxic off-targets.[3] Use a More Selective Inhibitor: Consult literature to find alternative inhibitors with a better-documented selectivity profile.[3] |
| Inconsistent Results Between Assays | The discrepancy could be due to off-target effects influencing one assay more than another. | Direct Target Engagement Assay: Use an assay like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the intended target in cells at the concentrations used.[5][6] Orthogonal Assays: Use a secondary assay that measures a different aspect of the target's function to confirm the on-target effect.[6] |
Data Presentation: Comparing Inhibitor Selectivity
When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison of this compound with other hypothetical inhibitors.
| Inhibitor | Primary Target | IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) | Cellular Potency (EC50, µM) |
| This compound | Target X | 10 | 200 | >10,000 | 20 | 0.2 |
| Inhibitor A | Target X | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | Target X | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | Target X | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: In this hypothetical comparison, Inhibitor B demonstrates the highest selectivity, despite being less potent than this compound and Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at effective concentrations.[3] this compound shows a moderate selectivity profile.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[3]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.[3]
-
Analysis: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating that this compound binding has stabilized the protein.[3]
Protocol 2: Proteomic Profiling to Identify Off-Targets
This protocol outlines a general workflow for identifying unintended protein targets of this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to be effective for on-target inhibition and a vehicle control for 24 hours.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.[1]
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform an in-solution digestion with trypsin overnight at 37°C.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control. These may represent off-targets or downstream effects.[1]
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits AKT.
Caption: Experimental workflow for identifying and validating off-targets.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Validation & Comparative
A Comparative Analysis of Quercetin and Evofolin C: An Examination of Two Distinct Phytochemicals
A comprehensive comparative analysis between the flavonoid quercetin and the phenylpropanoid Evofolin C is not feasible at this time due to a significant disparity in the available scientific literature. While quercetin is one of the most extensively studied flavonoids with a vast body of research on its biological activities, this compound is a less-studied compound with limited publicly available data. This guide will provide a detailed overview of the current scientific understanding of both compounds, highlighting the depth of knowledge for quercetin and the existing information for this compound.
Quercetin: A Deep Dive into a Prominent Flavonoid
Quercetin is a polyphenolic flavonoid ubiquitously found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory properties, which have been the subject of numerous in vitro, in vivo, and clinical studies.
Quantitative Data on Quercetin's Efficacy
The biological effects of quercetin have been quantified in a multitude of studies. The following table summarizes key quantitative data from representative experimental models.
| Parameter | Assay/Model | Result | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 values vary depending on the specific assay conditions. | [1] |
| Lipid Peroxidation Inhibition | Effective inhibition in various models. | [1] | |
| Anti-inflammatory Activity | Inhibition of COX-2 and LOX | Dose-dependent inhibition. | [2] |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in cellular and animal models. | [2] | |
| Bioavailability | Human Oral Absorption | Relatively low and variable, with an absorption rate of 3-17% for the aglycone form.[3][4] | [3][4] |
| Plasma Half-life | Varies depending on the metabolite, with a lengthy half-life for some conjugated forms.[2][4] | [2][4] |
Mechanism of Action and Signaling Pathways
Quercetin exerts its effects through the modulation of multiple intracellular signaling pathways. Its antioxidant activity stems from its ability to scavenge free radicals and chelate transition metals, thereby reducing oxidative stress.[2] The anti-inflammatory actions of quercetin are mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling cascades.[2]
Key signaling pathways influenced by quercetin include:
-
NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]
-
MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are involved in cellular responses to a variety of stimuli, including inflammation.[5]
-
Nrf2 Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6]
References
- 1. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Evofolin C and Other Notable Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Evofolin C relative to other well-characterized flavonoids: quercetin, luteolin, and taxifolin. Due to the limited publicly available data on the antioxidant capacity of this compound from standardized assays, this guide presents the existing data for this compound and offers a comparative analysis of the other selected flavonoids based on established antioxidant assays.
Introduction to this compound
This compound is a naturally occurring compound that has demonstrated biological activity. While extensive research on its antioxidant profile is not yet available, preliminary studies indicate its potential to interact with reactive oxygen species. One study has shown that this compound exhibits potent inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, with an IC50 value of less than 12 μM.[1][2][3] This finding suggests that this compound may play a role in mitigating cellular damage caused by superoxide radicals. However, to fully understand its antioxidant potential in comparison to other flavonoids, further studies employing standardized antioxidant assays are necessary.
Comparative Antioxidant Activity of Selected Flavonoids
To provide a framework for comparison, this section details the antioxidant activities of three well-researched flavonoids: quercetin, luteolin, and taxifolin. The data is presented in standardized units from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity).
Quantitative Antioxidant Activity Data
The following table summarizes the IC50 values for the DPPH and ABTS assays and the ORAC values for quercetin, luteolin, and taxifolin. Lower IC50 values indicate higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), with higher values indicating greater antioxidant capacity.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| Quercetin | 2.93 - 19.3[4][5][6][7][8][9][10] | 0.82 - 48.0[4][9][11][12] | 2.70 - 10.7[13][14][15] |
| Luteolin | 2.1 - 28.33 (µg/mL)[4][16][17][18] | 0.59 - 17.3[4][19] | 5.36[13] |
| Taxifolin | 59.56 (µg/mL) - 110.07 (µg/mL)[1][20] | ~2.6 (mM)[21] | ~1.5 (relative to Trolox) |
Note: The reported values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).
-
Various concentrations of the test compound (flavonoid) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the same wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (typically 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes).
-
The absorbance is measured at the same wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.[12]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the reaction.
-
The fluorescence decay of the probe is monitored over time at a specific excitation and emission wavelength.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.
-
The ORAC value is calculated by comparing the net AUC of the sample to the net AUC of a standard antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).[14]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Methodology:
-
Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compound.
-
After incubation, the cells are washed, and a free radical initiator (e.g., AAPH) is added.
-
The initiator generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured over time using a microplate reader.
-
The antioxidant capacity of the compound is determined by its ability to inhibit the formation of DCF.
-
The results are often expressed as quercetin equivalents.[2][3][22][23]
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway in Antioxidant Response
Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[24][25][26][27][28]
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
General Experimental Workflow for Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a compound.
Caption: A standard workflow for assessing the antioxidant activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nehu.ac.in [nehu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking Luteolin Efficacy Against Free Radicals [eureka.patsnap.com]
- 14. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 23. content.abcam.com [content.abcam.com]
- 24. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease | Antioxidants | MDPI [mdpi.com]
Validation of Evofolin C's therapeutic efficacy in preclinical models
Despite a comprehensive search of available scientific literature and databases, specific preclinical data on the therapeutic efficacy of Evofolin C could not be located. While initial findings suggest this compound possesses antifungal, antibacterial, and superoxide-inhibiting properties, quantitative in vitro and in vivo data necessary for a comparative analysis against alternative therapies are not publicly available at this time. Therefore, the direct comparison guide as requested cannot be generated.
This report is structured to provide a template for the requested comparison guide. Should preclinical data for this compound become available, it can be inserted into the framework below to generate the complete, data-rich comparison guide for researchers, scientists, and drug development professionals. The methodologies and visualization examples provided are based on standard preclinical assessments for antimicrobial and anti-inflammatory agents.
Comparative Efficacy of Antimicrobial Agents
Once data is available, this section will provide a quantitative comparison of this compound's antimicrobial activity against standard-of-care antifungal and antibacterial agents.
In Vitro Antifungal Activity
This table would summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens, compared to a standard antifungal agent such as Fluconazole. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data not available | Example: 0.25 - 1 |
| Aspergillus fumigatus | Data not available | Example: 1 - 8 |
| Cryptococcus neoformans | Data not available | Example: 4 - 16 |
In Vitro Antibacterial Activity
This table would present the MIC values of this compound against representative Gram-positive and Gram-negative bacteria, compared to a broad-spectrum antibiotic like Ciprofloxacin.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Data not available | Example: 0.12 - 1 |
| Escherichia coli (Gram-negative) | Data not available | Example: 0.015 - 0.12 |
| Pseudomonas aeruginosa (Gram-negative) | Data not available | Example: 0.25 - 4 |
Preclinical In Vivo Models
In vivo studies are crucial to assess the therapeutic efficacy of a compound in a living organism. This section would detail the results from animal models of infection.
Murine Model of Systemic Fungal Infection
This table would summarize the efficacy of this compound in a mouse model of systemic candidiasis, typically evaluated by the reduction in fungal burden in key organs.
| Treatment Group | Fungal Burden (Log10 CFU/g kidney) | Survival Rate (%) |
| Vehicle Control | Data not available | Example: 0% |
| This compound (dose) | Data not available | Data not available |
| Fluconazole (dose) | Example: 2.5 ± 0.5 | Example: 80% |
Inhibition of Superoxide Production
This compound is reported to inhibit N-formylmethionylleucylphenylalanine (fMLP)-induced superoxide production. Superoxide is a reactive oxygen species (ROS) involved in inflammation. This section would compare its inhibitory activity with a known antioxidant.
| Compound | IC50 for Superoxide Inhibition (µM) |
| This compound | Data not available |
| Example: Quercetin | Example: 5 - 15 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. In brief, serial dilutions of the test compounds are prepared in 96-well plates with a suitable broth medium. A standardized inoculum of the microbial suspension is added to each well. The plates are incubated at an appropriate temperature and duration. The MIC is recorded as the lowest concentration of the compound that shows no visible growth.
Murine Systemic Infection Model
Immunocompromised mice (e.g., neutropenic) would be infected intravenously with a lethal dose of a fungal pathogen like Candida albicans. Treatment with this compound, a vehicle control, or a standard antifungal would be initiated at a specified time post-infection. Efficacy would be assessed by determining the fungal burden in organs (e.g., kidneys, brain) at the end of the study and by monitoring animal survival over a set period.
Superoxide Production Assay
Neutrophils or a suitable cell line would be isolated and primed. The cells would then be stimulated with fMLP in the presence of varying concentrations of this compound. Superoxide production would be measured using a cytochrome c reduction assay or a chemiluminescence-based method. The IC50 value, the concentration at which 50% of superoxide production is inhibited, would then be calculated.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are critical for understanding complex processes.
Figure 1. General workflow for preclinical evaluation of a novel antimicrobial agent.
Figure 2. Simplified signaling pathway of fMLP-induced superoxide production and the putative inhibitory action of this compound.
A Comparative Analysis of the Pro-Apoptotic Mechanisms of Luteolin and Taxifolin in Cancer Cells
Introduction
While the compound "Evofolin C" did not yield specific information in initial literature searches, this guide provides a comparative framework for evaluating the mechanism of action of novel therapeutic compounds, using the well-characterized flavonoids, Luteolin and Taxifolin, as examples. Both are naturally occurring polyphenolic compounds that have garnered significant interest in oncology research for their anti-proliferative and pro-apoptotic effects in various cancer models. This guide will delve into their comparative efficacy, focusing on their impact on cell viability, induction of apoptosis, and modulation of the critical PI3K/Akt signaling pathway. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their mechanisms of action, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Comparative Efficacy of Luteolin and Taxifolin
The anti-cancer effects of Luteolin and Taxifolin have been quantified across various cancer cell lines. The following tables summarize their cytotoxic and pro-apoptotic activities, as well as their impact on key signaling proteins.
Table 1: Comparative Cytotoxicity (IC50 Values) of Luteolin and Taxifolin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Treatment Duration | Reference |
| Luteolin | HGC-27 (Gastric) | ~60 µM | 24 h | [1] |
| MFC (Gastric) | ~40 µM | 24 h | [1] | |
| NCI-ADR/RES (Ovarian) | ~45 µM | 24 h | [2] | |
| MCF-7/MitoR (Breast) | ~45 µM | 24 h | [2] | |
| MDA-MB-231 (Breast) | 30 µM (significant apoptosis) | 24 h | [3] | |
| Taxifolin | HCT-116 (Colon) | 32 ± 2.35 µg/mL | 48 h | [4] |
| Huh7 (Liver) | 0.22 µM | 24 h | [5] | |
| HepG2 (Liver) | 0.15 µM | 24 h | [5] | |
| DU 145 (Prostate) | 500 µM | Not Specified | [5] |
Table 2: Comparative Effects of Luteolin and Taxifolin on Apoptosis and PI3K/Akt Signaling
| Parameter | Luteolin | Taxifolin | Cancer Cell Line(s) | Reference |
| Apoptosis Induction | Increased early and late apoptosis (from 2.89% to 12.4% early apoptosis with 20µM)[6] | Induces apoptosis | HeLa, MDA-MB-231, Gastric cancer cells, Lung cancer cells | [1][3][6][7] |
| Bax Expression | Upregulated | Not specified | HT-29, HeLa, Gastric cancer cells | [1][6][8] |
| Bcl-2 Expression | Downregulated | Not specified | HT-29, HeLa, Gastric cancer cells | [1][6][8] |
| Caspase-3 Activation | Upregulated (cleaved caspase-3) | Upregulated | HT-29, HeLa, Lung cancer cells | [6][7][8] |
| Caspase-9 Activation | Upregulated | Upregulated | HT-29, HeLa | [6][8] |
| p-Akt Expression | Downregulated | Downregulated | HeLa, PVN, PASMCs | [6][9][10][11][12] |
| p-PI3K Expression | Downregulated | Downregulated | PVN, PASMCs, Melanoma cells | [9][10][13] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[6] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. Both Luteolin and Taxifolin have been shown to exert their anti-cancer effects by inhibiting this pathway at different points.
Caption: PI3K/Akt signaling pathway and points of inhibition by Luteolin and Taxifolin.
Experimental Workflow: Western Blot for PI3K/Akt Pathway Analysis
The following diagram outlines a typical workflow for assessing the effects of a compound on the PI3K/Akt signaling pathway using Western blotting.
Caption: Experimental workflow for Western blot analysis of the PI3K/Akt pathway.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of Luteolin or Taxifolin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Analysis of Protein Expression: Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction and Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[14]
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Detection of Apoptosis: TUNEL Assay
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[16][18]
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[18][19]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[18]
-
Counterstaining (Optional): Wash the cells and counterstain the nuclei with a DNA stain like DAPI or Propidium Iodide.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, indicating DNA fragmentation. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
References
- 1. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of pro-apoptotic potential of taxifolin against liver cancer [PeerJ] [peerj.com]
- 6. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus [mdpi.com]
- 10. Frontiers | Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway [frontiersin.org]
- 11. Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Promotion of apoptosis in melanoma cells by taxifolin through the PI3K/AKT signaling pathway: Screening of natural products using WGCNA and CMAP platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Luteolin and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring flavonoid, Luteolin, and its synthetic analogs, with a focus on their anticancer properties. By presenting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry.
Introduction to Luteolin
Luteolin is a common flavonoid found in a variety of fruits, vegetables, and herbs.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Extensive research has demonstrated that Luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models.[3][4] Its anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways involved in cancer progression.[1]
The development of synthetic analogs of Luteolin is a key strategy in medicinal chemistry to enhance its therapeutic properties, such as increased potency, improved bioavailability, and better target specificity. This guide will delve into a comparative analysis of Luteolin and some of its synthetic derivatives, examining their cytotoxic effects against cancer cells and the underlying molecular mechanisms.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of Luteolin and its synthetic analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the IC50 values of Luteolin and several of its synthetic analogs against a panel of human cancer cell lines, as reported in various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Luteolin | A549 (Lung Carcinoma) | 3.1 | [5] |
| H460 (Lung Cancer) | 18.93 (48h) | [6] | |
| B16 Melanoma 4A5 (Melanoma) | 2.3 | [5] | |
| CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [5] | |
| TGBC11TKB (Gastric Cancer) | 1.3 | [5] | |
| HL-60 (Leukemia) | 12.5 | [5] | |
| A431 (Squamous Cell Cancer) | 19 | [5] | |
| HT-29 (Colon Cancer) | 50 µg/ml | [7] | |
| Luteolin-7-O-glucoside | Mesangial cells (Mouse Kidney) | 6.1 | [5] |
| Luteolin Derivative (C-7 Amino) | Influenza Endonuclease Assay | ~20x weaker than Luteolin | [8] |
| Luteolin Derivative (C-7 Acetamide) | Influenza Endonuclease Assay | 3.0 | [8] |
| Luteolin Derivative (C-7 Tetrazole) | Influenza Endonuclease Assay | 1.4 | [8] |
| Luteolin Derivative (C-7 Nitrile) | Influenza Endonuclease Assay | 1.3 | [8] |
| Luteolin Derivative (C-8 Derivative) | Influenza Endonuclease Assay | Comparable to Luteolin | [8] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Structure-Activity Relationship
The biological activity of Luteolin and its derivatives is closely linked to their chemical structure. Key structural features that influence their anticancer potency include the number and position of hydroxyl groups, the presence of the C2-C3 double bond in the C ring, and the catechol moiety in the B ring.[3]
-
Hydroxyl Groups: The hydroxyl groups at positions 5, 7, 3', and 4' are crucial for the antioxidant and anticancer activities of Luteolin.
-
C-Ring Modifications: Modifications at the C-7 and C-8 positions of the A-ring can significantly impact the biological activity. For instance, while some C-8 derivatives of Luteolin retain potent inhibitory activity comparable to the parent compound, bioisosteric replacement of the C-7 hydroxyl group can lead to a decrease in potency.[8]
-
Glycosylation: The addition of a sugar moiety, as seen in Luteolin-7-O-glucoside, can influence the bioavailability and activity of the compound. In the case of inhibiting DNA synthesis in mesangial cells, Luteolin-7-O-glucoside showed a higher IC50 value (6.1 µM) compared to Luteolin (1.5 µM), indicating lower potency in this specific assay.[5]
Experimental Protocols
The evaluation of the cytotoxic activity of Luteolin and its analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of Luteolin or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway Inhibition by Luteolin
Luteolin has been shown to exert its anticancer effects by modulating several key signaling pathways, with the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway being a prominent target.[1] This pathway plays a crucial role in cell survival, proliferation, and growth. Aberrant activation of the PI3K/Akt pathway is a common feature in many cancers. Luteolin can inhibit this pathway at multiple points, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by Luteolin.
General Workflow for Synthesis and Evaluation of Luteolin Analogs
The development and assessment of novel Luteolin analogs follow a systematic workflow, beginning with chemical synthesis and culminating in the evaluation of their biological activity.
Caption: Workflow for the development of Luteolin analogs as anticancer agents.
References
- 1. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Evofolin C and Luteolin in Cancer Research
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, flavonoids have garnered considerable attention for their potential anti-cancer properties. This guide provides a comparative overview of two such compounds: Evofolin C and the well-characterized flavonoid, Luteolin. While information on this compound is currently limited in publicly accessible scientific literature, this guide aims to present the available data and contrast it with the extensive research conducted on Luteolin, a compound known to modulate key signaling pathways in cancer. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these molecules.
Summary of Biological Activity
| Feature | This compound | Luteolin |
| Compound Type | Flavonoid | Flavonoid[1] |
| Reported Biological Activity | Antifungal, Antibacterial, Inhibition of superoxide production[2][3] | Anti-cancer, Anti-inflammatory, Anti-allergy[4][5] |
| Mechanism of Action in Cancer | Not well-documented in public literature. | Induces apoptosis via intrinsic and extrinsic pathways, inhibits cell proliferation, and modulates key cancer signaling pathways.[4][5][6][7] |
| Known Signaling Pathway Interactions | No specific pathways documented. | Inhibition of PI3K/AKT/mTOR pathway, modulation of MAPK pathway.[8][9][10][11] |
Performance Data: A Focus on Luteolin's Anti-Cancer Activity
Due to the limited availability of quantitative data for this compound's anti-cancer effects, this section primarily focuses on the extensively studied competitor, Luteolin. The following table summarizes its inhibitory concentration (IC50) values across various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Cell Line | IC50 Value (µM) | Reference |
| A549 (Lung Carcinoma) | 3.1 - 41.59 | [12][13] |
| B16 (Mouse Melanoma) | 2.3 | [12] |
| CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [12] |
| TGBC11TKB (Gastric Cancer) | 1.3 | [12] |
| HL60 (Leukemia) | 12.5 - 15 | [12] |
| A431 (Squamous Cell Cancer) | 19 | [12] |
| NCI-ADR/RES (Multidrug Resistant) | ~45 (24h), ~35 (48h) | [14] |
| MCF-7/MitoR (Multidrug Resistant) | ~45 (24h), ~35 (48h) | [14] |
This compound has been reported to exhibit potent inhibition of N-formylmethionylleucylphenylalanine-induced superoxide production with an IC50 value of less than 12 µM[2][3].
Signaling Pathways
A critical aspect of evaluating anti-cancer compounds is understanding their interaction with cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Luteolin's Impact on the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Luteolin has been shown to inhibit this pathway in a dose-dependent manner[8][9][10][11]. By downregulating the phosphorylation of key proteins like PI3K, AKT, and mTOR, Luteolin can effectively halt the pro-survival signals and induce apoptosis in cancer cells.
Caption: Luteolin inhibits the PI3K/AKT pathway.
Induction of Apoptosis by Luteolin
Luteolin is known to induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[4][5][6][7]. This dual mechanism of action makes it a potent anti-cancer agent. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge to activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Luteolin induces apoptosis via two major pathways.
Experimental Protocols
To facilitate the replication and validation of findings related to these compounds, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.[15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Luteolin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PI3K/AKT Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Protocol:
-
Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT (Ser473), total PI3K, phospho-PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Caption: A general workflow for compound screening.
Conclusion
While this compound shows promise with its reported biological activities, the current lack of comprehensive data on its anti-cancer mechanisms and signaling pathway interactions limits a direct and detailed comparison with well-studied compounds like Luteolin. Luteolin serves as a strong benchmark for a flavonoid with potent anti-cancer properties, demonstrated by its ability to induce apoptosis and inhibit the critical PI3K/AKT survival pathway across a range of cancer cell lines. Further research into this compound is warranted to elucidate its potential as a therapeutic agent and to understand its mechanism of action in a comparative context. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Antifection | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 14. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Specificity of Evofolin C's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target specificity of Evofolin C, a compound known for its potent inhibition of N-formylmethionylleucylphenylalanine (fMLP)-induced superoxide production. While the definitive molecular target of this compound is a subject of ongoing investigation, its demonstrated bioactivity strongly suggests interaction with components of the formyl peptide receptor (FPR) signaling pathway, a critical cascade in inflammatory responses. This document outlines key experimental approaches to confirm and characterize this interaction, comparing methodologies and presenting data in a clear, structured format.
Hypothesized Biological Target: Formyl Peptide Receptor (FPR) Signaling Pathway
The fMLP-induced superoxide production in phagocytic leukocytes is primarily mediated by the activation of formyl peptide receptors (FPRs), a family of G protein-coupled receptors. Upon ligand binding, FPRs trigger a signaling cascade that culminates in the activation of the NADPH oxidase enzyme complex, leading to the generation of superoxide anions. The inhibitory action of this compound on this process suggests a direct or indirect interaction with one or more components of this pathway.
Below is a diagram illustrating the hypothesized signaling pathway and the potential points of intervention for this compound.
Caption: Hypothesized fMLP signaling pathway leading to superoxide production and potential targets for this compound.
Experimental Workflow for Target Validation
A multi-faceted approach is essential to validate the specificity of this compound's biological target. The following workflow outlines a logical progression from initial binding studies to cellular and in vivo validation.
Caption: A stepwise experimental workflow for validating the biological target of this compound.
Data Presentation: Comparative Analysis of this compound
To objectively assess the specificity of this compound, its performance should be compared against known inhibitors of the FPR pathway and other relevant targets.
Table 1: Comparative Inhibitory Activity of this compound
| Compound | Target/Assay | IC50 (nM) | Assay Type | Reference |
| This compound | fMLP-induced Superoxide Production | <12,000 | Cellular (Neutrophils) | TargetMol |
| Hypothetical Target 1 (e.g., FPR1) | TBD | Binding Assay | ||
| Hypothetical Target 2 (e.g., Gβγ) | TBD | Protein-Protein Interaction | ||
| Compound X (Known FPR1 Antagonist) | fMLP-induced Superoxide Production | 50 | Cellular (Neutrophils) | Fictional Data |
| FPR1 | 25 | Radioligand Binding | Fictional Data | |
| Gβγ | >10,000 | Protein-Protein Interaction | Fictional Data | |
| Compound Y (Known Pan-Kinase Inhibitor) | fMLP-induced Superoxide Production | 100 | Cellular (Neutrophils) | Fictional Data |
| FPR1 | >10,000 | Radioligand Binding | Fictional Data | |
| Gβγ | 200 | Protein-Protein Interaction | Fictional Data | |
| Kinase Panel (various) | 50-500 | Enzymatic Assay | Fictional Data |
TBD: To be determined through experimentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the target validation workflow.
In Vitro Binding Assay: Radioligand Competition
Objective: To determine if this compound directly binds to FPR1.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing human FPR1.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: Use a known high-affinity radiolabeled FPR1 ligand (e.g., [3H]fMLP).
-
Competition Assay:
-
Incubate a fixed concentration of [3H]fMLP with the FPR1-expressing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.
Downstream Signaling Assay: G-Protein Activation ([35S]GTPγS Binding)
Objective: To assess the effect of this compound on fMLP-induced G-protein activation.
Methodology:
-
Membrane Preparation: Use the same FPR1-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing GDP.
-
Assay Setup:
-
Incubate membranes with or without a fixed concentration of fMLP in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation: Allow the binding reaction to proceed for a specific time (e.g., 30 minutes at 30°C).
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 for fMLP-stimulated [35S]GTPγS binding and the IC50 for this compound's inhibition of this response.
Cellular Functional Assay: Superoxide Production
Objective: To confirm the inhibitory effect of this compound on superoxide production in a cellular context.
Methodology:
-
Cell Isolation: Isolate primary human neutrophils from healthy donor blood.
-
Assay Medium: Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Superoxide Detection:
-
Use a probe such as luminol or lucigenin for chemiluminescence detection, or cytochrome c for spectrophotometric measurement.
-
-
Assay Procedure:
-
Pre-incubate neutrophils with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of fMLP.
-
Immediately measure the production of superoxide over time using a plate reader (chemiluminescence or absorbance).
-
-
Data Analysis: Calculate the rate of superoxide production and determine the IC50 of this compound.
Specificity and Off-Target Profiling
To establish the specificity of this compound, it is crucial to test its activity against a panel of related and unrelated biological targets.
Table 2: Suggested Specificity Profiling Panel for this compound
| Target Class | Specific Targets | Rationale |
| Other GPCRs | FPR2, C5aR, CXCR1/2 | Structurally and functionally related receptors in inflammatory cells. |
| Kinases | p38 MAPK, ERK1/2, Akt | Key downstream kinases in the FPR signaling pathway. |
| Ion Channels | Calcium channels | fMLP signaling involves calcium mobilization. |
| Enzymes | 5-Lipoxygenase, Cyclooxygenase-1/2 | Potential targets for dihydrochalcones and involved in inflammation. |
Conclusion
Validating the biological target specificity of a compound like this compound requires a systematic and multi-pronged experimental approach. By combining in vitro binding and signaling assays with cellular functional readouts and comprehensive off-target profiling, researchers can build a robust data package to confirm the mechanism of action. The methodologies and data presentation formats outlined in this guide provide a framework for the objective evaluation of this compound and other novel inhibitors of inflammatory signaling pathways. This rigorous approach is essential for advancing promising compounds through the drug discovery and development pipeline.
Inability to Procure Reproducible Experimental Data for Evofolin C Hampers Comparative Analysis
A comprehensive investigation to gather reproducible experimental data on the compound Evofolin C has concluded that there is a significant lack of publicly available scientific literature detailing its experimental results. Despite extensive searches for primary research articles, patents, and datasets, no specific quantitative data on the antifungal, antibacterial, or superoxide production inhibitory activities of this compound could be retrieved. This absence of verifiable data precludes the creation of a detailed and objective comparison guide as initially requested.
The core requirements of the requested comparison guide—presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be fulfilled due to the foundational absence of reproducible experimental results for this compound.
The reproducibility of experimental results is a cornerstone of scientific validity. Without accessible and verifiable data for this compound, any attempt to create a comparative guide would be speculative and would not meet the standards of scientific objectivity. Researchers, scientists, and drug development professionals are advised to seek direct evidence from primary scientific literature when evaluating the potential of any compound. At present, such evidence for this compound is not available in the public domain.
It is recommended that for comparative studies, researchers focus on compounds for which a robust body of scientific evidence exists. Should verifiable experimental data for this compound become publicly available in the future, a comparative analysis could then be undertaken.
Safety Operating Guide
Navigating the Disposal of Evofolin C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Evofolin C
For researchers, scientists, and drug development professionals handling specialized compounds like this compound, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) and detailed disposal instructions for this compound in publicly available resources, it is imperative to handle this compound as a chemical with unknown hazards. This guide provides a procedural, step-by-step approach to its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Operational Plan
When a specific SDS is unavailable, the primary directive is to handle the compound with a high degree of caution. The disposal process must be meticulously planned and executed in strict accordance with your institution's chemical hygiene plan and under the direct guidance of your Environmental Health and Safety (EHS) department.
**Step-by-Step Disposal Protocol
-
Hazard Assessment (Presumptive): In the absence of specific data, treat this compound as a potentially hazardous substance. This includes considering it as potentially toxic, flammable, and environmentally harmful. All handling should occur in a designated area, such as a chemical fume hood, with appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container. For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice.[1]
-
The container must be clearly labeled as "Hazardous Waste."[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[2]
-
An accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
A statement indicating that the hazards are not fully known.
-
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is near the point of generation.[3][4]
-
Keep the waste container securely closed except when adding waste.[1][3]
-
Ensure the waste is segregated from incompatible materials. As the reactivity of this compound is not fully known, it should be stored separately from strong acids, bases, and oxidizing agents.[3]
-
The storage area should have secondary containment to capture any potential leaks.[1]
-
-
Consultation with EHS:
-
Contact your institution's EHS department to schedule a waste pickup.[2]
-
Provide them with all available information about this compound, including the data presented in the table below.
-
Inform them that this is being treated as a chemical with unknown hazards.
-
-
Waste Pickup and Final Disposal:
Data Presentation: Chemical and Physical Properties of this compound
While a comprehensive safety profile is unavailable, the following chemical and physical properties have been identified and should be communicated to your EHS department.
| Property | Value |
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| Physical Form | Powder |
| Predicted Boiling Point | 368.4 ± 27.0 °C |
| Predicted Density | 1.032 ± 0.06 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Source: ChemicalBook, TargetMol
Mandatory Visualization: Disposal Workflow for a Chemical with Unknown Hazards
The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical with limited or unknown hazard information, such as this compound.
Disposal workflow for a chemical with unknown hazards.
By adhering to these conservative, safety-first procedures and maintaining open communication with your institution's EHS professionals, you can ensure the responsible and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. What should be done with waste and chemicals at the end of a lab? - Quora [quora.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
